Technical Documentation Center

5-Chloro-4-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-4-methylquinoline

Core Science & Biosynthesis

Foundational

5-Chloro-4-methylquinoline CAS 144147-03-5 properties

An In-depth Technical Guide to 5-Chloro-4-methylquinoline Abstract This technical guide provides a comprehensive overview of 5-Chloro-4-methylquinoline (CAS No. 144147-03-5), a halogenated quinoline derivative of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-4-methylquinoline

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-4-methylquinoline (CAS No. 144147-03-5), a halogenated quinoline derivative of significant interest in synthetic and medicinal chemistry. Quinoline scaffolds are foundational in drug discovery, demonstrating a wide spectrum of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2][3] The introduction of specific substituents, such as a chloro group at the C5 position and a methyl group at C4, modulates the electronic and steric properties of the molecule, offering a unique building block for the development of novel therapeutic agents and functional materials. This document details its physicochemical properties, provides an analysis of its expected spectroscopic characteristics, explores plausible synthetic routes, discusses its chemical reactivity, and surveys its potential applications in research and drug development.

Physicochemical and Structural Properties

5-Chloro-4-methylquinoline is a substituted heterocyclic aromatic compound. Its core structure, quinoline, is a bicyclic system composed of a benzene ring fused to a pyridine ring. The specific substitution pattern of this isomer dictates its unique chemical behavior and potential for further functionalization.

Table 1: Core Properties of 5-Chloro-4-methylquinoline

PropertyValueSource
CAS Number 144147-03-5[4]
Molecular Formula C₁₀H₈ClN[4]
Molecular Weight 177.63 g/mol [4]
Appearance (Predicted) Off-white to light yellow solidN/A
Melting Point (Predicted) Data not available; expected to be a solid at room temperature based on related isomers like 2-Chloro-4-methylquinoline.[5][6]N/A
Boiling Point (Predicted) Data not available; expected to be >200 °C at atmospheric pressure.N/A
Solubility (Predicted) Likely soluble in common organic solvents like dichloromethane (DCM), chloroform, and methanol; sparingly soluble in water.N/A

Spectroscopic Characterization Profile

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic Protons (δ 7.0-8.8 ppm): Five protons on the quinoline ring system. The protons on the pyridine ring (H2, H3) and the benzene ring (H6, H7, H8) will appear as complex multiplets (doublets, triplets, or doublets of doublets). The electron-withdrawing chlorine at C5 will deshield adjacent protons. Methyl Protons (δ 2.4-2.7 ppm): A singlet corresponding to the three protons of the C4-methyl group.
¹³C NMR Aromatic Carbons (δ 120-150 ppm): Ten distinct signals are expected. The carbon bearing the chlorine (C5) will be significantly influenced. Other key signals include the quaternary carbons (C4, C4a, C8a) and the carbons of the pyridine ring (C2, C3). Methyl Carbon (δ 15-25 ppm): A single upfield signal for the methyl group.
IR Spectroscopy C=C and C=N Stretching (1500-1650 cm⁻¹): Characteristic sharp peaks for the aromatic quinoline core. C-H Stretching (Aromatic) (3000-3100 cm⁻¹): Sharp absorptions just above 3000 cm⁻¹. C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Absorptions for the methyl group. C-Cl Stretching (700-850 cm⁻¹): A strong absorption in the fingerprint region.
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent peak at m/z = 177. Isotope Peak (M+2)⁺: A significant peak at m/z = 179, approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound. Fragmentation: Loss of Cl (m/z = 142) and fragmentation of the quinoline ring.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes.[10] For 5-Chloro-4-methylquinoline, a plausible and efficient approach would be the Doebner-von Miller reaction . This acid-catalyzed reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound.

In this specific case, the key precursors would be 3-chloroaniline and methyl vinyl ketone (MVK) . The reaction proceeds through a Michael addition, followed by cyclization and subsequent oxidation to yield the aromatic quinoline ring.

Doebner_von_Miller_Synthesis cluster_reactants Reactants aniline 3-Chloroaniline conditions H⁺ (e.g., HCl, H₂SO₄) Oxidizing Agent Heat aniline->conditions mvk Methyl Vinyl Ketone (MVK) mvk->conditions product 5-Chloro-4-methylquinoline conditions->product Condensation, Cyclization, Oxidation

Caption: A plausible Doebner-von Miller synthesis route for 5-Chloro-4-methylquinoline.

Experimental Protocol (Conceptual):

  • To a stirred solution of 3-chloroaniline in an acidic medium (e.g., acetic acid or hydrochloric acid), an oxidizing agent (historically nitrobenzene, though greener alternatives are preferred) is added.

  • Methyl vinyl ketone (MVK) is added dropwise to the mixture, controlling the temperature to manage the exothermic reaction.

  • The reaction mixture is heated to reflux for several hours to drive the cyclization and aromatization steps.

  • Upon completion, the mixture is cooled, neutralized with a base (e.g., NaOH solution), and extracted with an organic solvent.

  • The crude product is purified using column chromatography or recrystallization to yield pure 5-Chloro-4-methylquinoline.

This general methodology has been successfully applied to synthesize various substituted quinolines, such as 8-Chloro-4-methylquinoline from 2-chloroaniline and MVK.[11]

Chemical Reactivity

The reactivity of 5-Chloro-4-methylquinoline is governed by the interplay of its constituent parts: the electron-rich benzene ring, the electron-deficient pyridine ring, the deactivating chloro-substituent, and the activating methyl group.

  • N-Protonation and Alkylation: The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation in acidic media or alkylation to form quaternary quinolinium salts.

  • Nucleophilic Aromatic Substitution (SₙAr): While chloro-groups at the C2 and C4 positions of the quinoline ring are highly activated towards nucleophilic substitution, the C5-chloro group is less reactive. However, under forcing conditions (high temperature, strong nucleophiles), it can be displaced.

  • Electrophilic Aromatic Substitution (EAS): The quinoline ring is deactivated towards electrophilic attack, especially in acidic conditions where the nitrogen is protonated. When substitution does occur, it is directed to the benzene ring, typically at the C8 position. The presence of the C5-chloro group further deactivates the ring.

  • Reactions of the Methyl Group: The C4-methyl group is activated and can undergo condensation reactions with aldehydes or be oxidized to a carboxylic acid under strong oxidizing conditions.

Potential Applications in Research and Drug Development

The quinoline motif is a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds.[1][12] The incorporation of a chlorine atom often enhances a compound's metabolic stability, membrane permeability, and binding affinity.[13]

Applications cluster_apps Potential Therapeutic Areas core 5-Chloro-4-methylquinoline Building Block antimalarial Antimalarial Agents (e.g., Chloroquine analogues) core->antimalarial Scaffold for Novel Analogues antimicrobial Antimicrobial Agents (e.g., Cloxyquin) core->antimicrobial Exploration of Antibacterial/Antifungal Activity anticancer Anticancer Research (Kinase Inhibitors) core->anticancer Fragment for Library Synthesis anti_inflammatory Anti-inflammatory Drugs core->anti_inflammatory Core Structure Modification

Caption: Potential research applications stemming from the 5-Chloro-4-methylquinoline core structure.

  • Antimalarial Drug Discovery: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. 5-Chloro-4-methylquinoline serves as a valuable starting material for synthesizing novel quinoline-based compounds, potentially overcoming existing drug resistance mechanisms.[14]

  • Antibacterial and Antituberculosis Research: Halogenated quinolines have shown potent activity against various bacteria. For instance, Cloxyquin (5-chloroquinolin-8-ol) is effective against Mycobacterium tuberculosis, including multidrug-resistant strains.[15] This highlights the potential of the 5-chloroquinoline scaffold in developing new antibiotics.

  • Anticancer Agents: Many kinase inhibitors used in cancer therapy incorporate a quinoline core. The specific substitution pattern of 5-Chloro-4-methylquinoline provides a unique vector for designing molecules that can selectively target protein kinases involved in cell proliferation and survival.

  • Materials Science: Quinoline derivatives are also explored as corrosion inhibitors, ligands in organometallic chemistry, and components of organic light-emitting diodes (OLEDs).

Conclusion

5-Chloro-4-methylquinoline (CAS 144147-03-5) is a chemical entity with significant untapped potential. While detailed experimental data for this specific isomer is sparse, its structural relationship to a well-studied class of compounds provides a strong foundation for predicting its properties and reactivity. As a versatile building block, it offers medicinal chemists and materials scientists a valuable tool for constructing novel molecules with tailored biological activities and functionalities. Further investigation into its synthesis, characterization, and application is warranted to fully explore its utility in advancing science and technology.

References

  • 10X CHEM. 5-Chloro-4-methyl-quinoline. [Link]

  • Vaseem A. Ansari, et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Baragana, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Phetsuksiri, B., et al. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • PubChem. 2-Chloro-4-methylquinoline. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2017). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

  • Google Patents.
  • Njardarson, J. T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • PubChem. 5-Chloroquinolin-4-ol. National Institutes of Health. [Link]

  • PubChem. 5-Chloro-4-methylhexanoic acid. National Institutes of Health. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Organic Syntheses. Lepidine. [Link]

  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

  • ResearchGate. (2021). Biologically active and naturally occurring quinoline compounds. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • ResearchGate. (2000). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Functionalization of 5-Chloro-4-methylquinoline at the 8-Position

Introduction: The Strategic Importance of C8-Functionalized Quinolines in Drug Discovery The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C8-Functionalized Quinolines in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and biological activity. Among the various positions on the quinoline core, the C8-position offers a unique vector for structural diversification, influencing the molecule's interaction with biological targets. The subject of this guide, 5-chloro-4-methylquinoline, presents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective functionalization of 5-chloro-4-methylquinoline at the 8-position, with a focus on palladium-catalyzed cross-coupling reactions.

Part 1: Synthesis of the Starting Material: 5-Chloro-4-methylquinoline

A reliable and scalable synthesis of the starting material is paramount for any subsequent functionalization campaign. 5-Chloro-4-methylquinoline can be synthesized through several established methods, with the Combes quinoline synthesis and the Doebner-von Miller reaction being two common approaches.[1][2]

Protocol 1: Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1][2] For the synthesis of 5-chloro-4-methylquinoline, 3-chloroaniline and acetylacetone would be the appropriate starting materials.

Reaction Scheme:

Combes Synthesis reagents 3-Chloroaniline + Acetylacetone intermediate Enamine Intermediate reagents->intermediate Condensation conditions H₂SO₄ (conc.) Heat product 5-Chloro-4-methylquinoline conditions->product Cyclization

Caption: Combes synthesis of 5-chloro-4-methylquinoline.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to 3-chloroaniline while cooling in an ice bath.

  • Reagent Addition: Slowly add acetylacetone to the reaction mixture with continuous stirring.

  • Reaction: Heat the mixture to the appropriate temperature (typically 100-120 °C) and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to a pH of 8-9.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Doebner-von Miller Reaction

The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, which can be generated in situ from an aldehyde or ketone.[1][3] For the synthesis of 4-methyl-substituted quinolines, crotonaldehyde is a suitable precursor.

Reaction Scheme:

Doebner_von_Miller reagents 3-Chloroaniline + Crotonaldehyde intermediate Michael Adduct reagents->intermediate Michael Addition conditions Acid (e.g., HCl) Oxidizing Agent product 5-Chloro-4-methylquinoline conditions->product Cyclization & Oxidation

Caption: Doebner-von Miller synthesis of 5-chloro-4-methylquinoline.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-chloroaniline in an acidic medium (e.g., hydrochloric acid).

  • Reagent Addition: Add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). Slowly add crotonaldehyde to the mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Combes synthesis.

Part 2: Halogenation at the C8-Position: Gateway to Cross-Coupling

To enable palladium-catalyzed cross-coupling reactions, the C8-position of 5-chloro-4-methylquinoline must first be functionalized with a suitable leaving group, typically a halogen (bromine or iodine).

Protocol 3: Electrophilic Bromination at C8

Reaction Scheme:

Bromination start 5-Chloro-4-methylquinoline reagents N-Bromosuccinimide (NBS) H₂SO₄ (conc.) product 8-Bromo-5-chloro-4-methylquinoline reagents->product

Caption: Bromination of 5-chloro-4-methylquinoline.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 5-chloro-4-methylquinoline in concentrated sulfuric acid in a round-bottom flask, cooling in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining a low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base.

  • Extraction and Purification: Extract the product with a suitable organic solvent and purify by recrystallization or column chromatography.

Part 3: C8-Functionalization via Palladium-Catalyzed Cross-Coupling

With the 8-halo-5-chloro-4-methylquinoline in hand, a variety of functional groups can be introduced at the C8-position using well-established palladium-catalyzed cross-coupling reactions.

A. Buchwald-Hartwig Amination: Synthesis of 8-Aminoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5]

Reaction Scheme:

Buchwald_Hartwig start 8-Bromo-5-chloro-4-methylquinoline + Amine (R-NH₂) catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) product 8-Amino-5-chloro-4-methylquinoline catalyst->product

Caption: Buchwald-Hartwig amination at the C8-position.

Step-by-Step Protocol:

  • Inert Atmosphere: Set up a Schlenk flask or a vial with a stir bar and charge it with 8-bromo-5-chloro-4-methylquinoline, the desired amine, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃XantphosCs₂CO₃Toluene10075-90
AnilinePd(OAc)₂BINAPK₃PO₄Dioxane11060-80
BenzylaminePdCl₂(dppf)-NaOtBuToluene9070-85
B. Suzuki-Miyaura Coupling: Synthesis of 8-Arylquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7]

Reaction Scheme:

Suzuki_Miyaura start 8-Bromo-5-chloro-4-methylquinoline + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) product 8-Aryl-5-chloro-4-methylquinoline catalyst->product

Caption: Suzuki-Miyaura coupling for C8-arylation.

Step-by-Step Protocol:

  • Reaction Setup: To a flask, add 8-bromo-5-chloro-4-methylquinoline, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) until completion.

  • Work-up: After cooling, partition the mixture between water and an organic solvent.

  • Purification: Separate the organic layer, dry, concentrate, and purify the residue by column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidPalladium CatalystBaseSolvent SystemTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9080-95
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10075-90
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O8565-80
C. Sonogashira Coupling: Synthesis of 8-Alkynylquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9]

Reaction Scheme:

Sonogashira start 8-Iodo-5-chloro-4-methylquinoline + Terminal Alkyne catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) product 8-Alkynyl-5-chloro-4-methylquinoline catalyst->product

Sources

Application

Application Notes & Protocols: A Guide to the Synthesis of Quinoline Derivatives from 5-Chloro-4-methylquinoline

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of 5-Chloro-4-methylquinoline, a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of 5-Chloro-4-methylquinoline, a versatile building block for the synthesis of diverse quinoline derivatives. Quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. These application notes detail both classical and modern synthetic methodologies, including Nucleophilic Aromatic Substitution (SNAr) and a suite of Palladium-Catalyzed Cross-Coupling reactions. Each section provides not only step-by-step protocols but also the underlying mechanistic rationale and expert insights into optimizing reaction conditions for the synthesis of novel compounds with potential pharmacological relevance.

Introduction: The Strategic Importance of 5-Chloro-4-methylquinoline

The quinoline nucleus is a cornerstone in drug discovery, present in compounds exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] 5-Chloro-4-methylquinoline serves as an exceptionally valuable starting material for chemical library synthesis due to the reactivity of its C5 chloro-substituent. This halogen acts as a versatile synthetic handle, enabling the introduction of a wide range of functional groups through various chemical transformations.

The electron-deficient nature of the quinoline's pyridine ring activates the C5 position, making it susceptible to nucleophilic attack. Furthermore, the chlorine atom provides a reactive site for powerful palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis by allowing for the formation of C-N, C-C, and C-O bonds under relatively mild conditions.[2]

This guide will explore the primary synthetic pathways emanating from 5-Chloro-4-methylquinoline, providing researchers with the foundational knowledge and practical protocols to generate novel derivatives for screening and development.

G start 5-Chloro-4-methylquinoline snar_n N-Nucleophiles (Amines) start->snar_n R₂NH snar_o O-Nucleophiles (Alkoxides, Phenoxides) start->snar_o RO⁻ snar_s S-Nucleophiles (Thiols) start->snar_s RS⁻ buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald R₂NH, Pd Catalyst suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki R-B(OH)₂, Pd Catalyst sonogashira Sonogashira (C-C Coupling, Alkynes) start->sonogashira R-C≡CH, Pd/Cu Catalyst cyanation Cyanation (C-CN Coupling) start->cyanation 'CN' source, Pd Catalyst deriv_amine deriv_amine snar_n->deriv_amine 5-Amino-4-methylquinolines deriv_ether deriv_ether snar_o->deriv_ether 5-Alkoxy/Aryloxy-4-methylquinolines deriv_thioether deriv_thioether snar_s->deriv_thioether 5-Thioether-4-methylquinolines buchwald->deriv_amine deriv_aryl deriv_aryl suzuki->deriv_aryl 5-Aryl/Alkyl-4-methylquinolines deriv_alkyne deriv_alkyne sonogashira->deriv_alkyne 5-Alkynyl-4-methylquinolines deriv_nitrile deriv_nitrile cyanation->deriv_nitrile 5-Cyano-4-methylquinoline

Synthetic pathways from 5-Chloro-4-methylquinoline.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a foundational method for functionalizing halo-quinolines. The mechanism is generally accepted to proceed via a two-step addition-elimination sequence through a high-energy intermediate known as a Meisenheimer complex.[3] The electron-withdrawing nitrogen atom in the quinoline ring helps to stabilize this anionic intermediate, facilitating the substitution at the C5 position.

Causality Behind Experimental Choices:
  • Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often chosen. Their polarity helps to dissolve the nucleophile and stabilize the charged Meisenheimer complex, while their high boiling point allows the reaction to be conducted at the elevated temperatures often required to overcome the activation energy.

  • Base: When using nucleophiles like phenols or secondary amines, a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like Et₃N) is often required. Its role is to deprotonate the nucleophile, increasing its nucleophilicity and driving the reaction forward. For reactions with alkoxides or primary amines (which can also act as the base), an external base may not be necessary.[4]

  • Temperature: SNAr reactions on chloro-aromatics are often kinetically slow and require significant thermal energy (typically >120 °C) to proceed at a reasonable rate.[4]

Protocol 2.1: Synthesis of 5-(Substituted-amino)-4-methylquinolines

This protocol describes the reaction with a generic secondary amine, such as morpholine.

Materials:

  • 5-Chloro-4-methylquinoline

  • Morpholine (or other amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 5-Chloro-4-methylquinoline (1.0 eq).

  • Add anhydrous K₂CO₃ (2.0 eq).

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to create a ~0.5 M solution.

  • Add the amine nucleophile (e.g., morpholine, 1.5 eq) to the suspension.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-4-methylquinoline derivative.

Protocol 2.2: Synthesis of 5-Alkoxy-4-methylquinolines

This protocol details the synthesis of an ether linkage using an alkoxide, such as sodium methoxide.

Materials:

  • 5-Chloro-4-methylquinoline

  • Sodium Methoxide (NaOCH₃), 25% solution in Methanol or solid

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware

Procedure:

  • In a flask under an inert atmosphere, dissolve 5-Chloro-4-methylquinoline (1.0 eq) in anhydrous DMSO.

  • Add sodium methoxide (1.5 eq) portion-wise. If using a solution, the methanol is typically removed under vacuum after addition.

  • Heat the reaction mixture to 100 °C.

  • Stir for 4-8 hours, monitoring by TLC for the consumption of the starting material.

  • After cooling, carefully quench the reaction by adding water.

  • Extract the product with an appropriate solvent (e.g., Toluene or Ethyl Acetate).

  • Wash the combined organic extracts with water and brine, dry over MgSO₄, and evaporate the solvent.

  • Purify the residue via column chromatography or recrystallization to obtain the 5-methoxy-4-methylquinoline.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, offering milder conditions and broader functional group tolerance compared to classical methods.[2] For these reactions, the choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a premier method for forming C-N bonds.[5][6] It is particularly useful for coupling less reactive aryl chlorides and accommodates a vast range of amine coupling partners.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, XantPhos) are crucial as they promote the reductive elimination step and stabilize the active catalytic species.[7][8]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A LₙPd⁽⁰⁾ (Active Catalyst) B Oxidative Addition A->B C LₙPd⁽ᴵᴵ⁾(Ar)(Cl) B->C + Ar-Cl D Ligand Exchange + R₂NH C->D E [LₙPd⁽ᴵᴵ⁾(Ar)(NHR₂)]⁺Cl⁻ D->E F Deprotonation (Base) E->F G LₙPd⁽ᴵᴵ⁾(Ar)(NR₂) F->G - Base-H⁺Cl⁻ H Reductive Elimination G->H H->A + Product I Ar-NR₂ (Product) H->I

Simplified Buchwald-Hartwig amination cycle.
Protocol 3.1: Buchwald-Hartwig Amination of 5-Chloro-4-methylquinoline

Materials:

  • 5-Chloro-4-methylquinoline (1.0 eq)

  • Amine of choice (e.g., Aniline, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4.5 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or glovebox for inert atmosphere setup

Procedure:

  • In a glovebox or under a strong flow of inert gas: To a Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add 5-Chloro-4-methylquinoline and the amine coupling partner.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours depending on the amine's reactivity.

  • Once complete, cool the reaction to room temperature and dilute with an organic solvent like ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water, then brine. Dry the organic phase over Na₂SO₄.

  • Concentrate the solution and purify the product via column chromatography.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[9] It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is standard. For challenging substrates like aryl chlorides, more electron-rich and bulky ligands are often required to facilitate the slow oxidative addition step.

  • Base: A base (e.g., Na₂CO₃, K₃PO₄, CsF) is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[10]

  • Solvent System: Often, a mixture of an organic solvent (like Toluene, Dioxane, or DME) and an aqueous solution of the base is used to ensure all components are sufficiently soluble.

Protocol 3.2: Suzuki Coupling with an Arylboronic Acid

Materials:

  • 5-Chloro-4-methylquinoline (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Sodium Carbonate solution)

  • Solvent (e.g., Toluene or 1,4-Dioxane), degassed

Procedure:

  • To a flask, add 5-Chloro-4-methylquinoline, the arylboronic acid, and the palladium catalyst.

  • Add the organic solvent followed by the aqueous base solution.

  • Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to reflux (typically 90-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (4-16 hours).

  • Cool the mixture and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude biaryl product by column chromatography or recrystallization.

Other Important Cross-Coupling Reactions

The versatility of 5-Chloro-4-methylquinoline extends to other valuable transformations:

  • Sonogashira Coupling: This reaction couples the chloroquinoline with a terminal alkyne using a dual palladium and copper catalyst system, providing access to 5-alkynyl-4-methylquinolines.[11][12] These products are useful intermediates for further chemistry, such as click reactions or cyclizations.

  • Palladium-Catalyzed Cyanation: The introduction of a nitrile group (-CN) creates a highly valuable intermediate. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to build heterocyclic rings. Modern protocols often use safer cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[13][14][15]

Data Summary and Comparison

The following table provides a comparative overview of typical conditions for the functionalization of 5-Chloro-4-methylquinoline, allowing researchers to select the most appropriate method based on the desired transformation and available resources.

Reaction TypeReagent ClassTypical Catalyst/ConditionsBaseTemperature (°C)Advantages & Considerations
SNAr Amines, AlkoxidesCatalyst-freeK₂CO₃, NaH, or none100-150Simple, inexpensive. Often requires harsh conditions; limited substrate scope.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XPhosNaOtBu, Cs₂CO₃80-110Mild conditions, broad amine scope, high functional group tolerance.[2]
Suzuki-Miyaura Boronic Acids/EstersPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₃PO₄80-100Excellent for C-C bond formation, vast array of commercial boronic acids.[16]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃N, DiPEA25-80Direct route to alkynes. Requires a copper co-catalyst.[17]
Cyanation Cyanide SourcePd(OAc)₂ / Ligand(Varies)100-120Access to versatile nitrile intermediate. Use of non-toxic K₄[Fe(CN)₆] is a key advantage.[14]

Conclusion

5-Chloro-4-methylquinoline is a robust and versatile platform for the synthesis of a wide spectrum of quinoline derivatives. By leveraging both classical SNAr reactions and a host of modern palladium-catalyzed cross-coupling methodologies, researchers can efficiently generate novel molecular architectures. The choice of synthetic route—be it the straightforward but often forceful SNAr or the milder, more versatile cross-coupling reactions—should be guided by the specific target molecule, functional group compatibility, and desired reaction efficiency. The protocols and insights provided herein serve as a comprehensive resource for drug development professionals and synthetic chemists aiming to explore the rich chemical space accessible from this valuable starting material.

References

  • Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Goldberg, F. W., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

  • Wang, J., et al. (2011). Method for preparing 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (2019). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. ResearchGate. [Link]

  • Teng, C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Yamamoto, T., & Sekine, A. (2000). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Semantic Scholar. [Link]

  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Reddy, K. R., et al. (2007). An improved process for the synthesis of quinoline derivatives.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. PMC, NIH. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • Kumar, A., et al. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • PrepChem. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Organic Syntheses. lepidine. Organic Syntheses. [Link]

  • Vantourout, J. C., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction. YouTube. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Synthetic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Method

Mastering Regioselectivity: A Guide to the Synthesis of 5-Substituted 4-Methylquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 5-Substituted 4-Methylquinoline Scaffold The quinoline ring system is a cornerstone in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Substituted 4-Methylquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1] Among the diverse substitution patterns, 5-substituted 4-methylquinolines represent a class of molecules with significant therapeutic potential, finding applications as antimalarial agents, among others.[2] The precise placement of substituents on the quinoline nucleus is paramount, as even minor positional changes can dramatically alter a molecule's biological activity, pharmacokinetic properties, and toxicity profile. Consequently, the development of synthetic methodologies that afford regioselective control over substituent placement is a critical endeavor in modern drug discovery and development.

This technical guide provides an in-depth exploration of the strategies for the regioselective synthesis of 5-substituted 4-methylquinolines. We will delve into the mechanistic underpinnings of classical quinoline syntheses, dissect the factors that govern regiochemical outcomes, and present detailed protocols for achieving the desired 5-substitution pattern. Furthermore, we will touch upon modern synthetic approaches that offer novel solutions to the challenge of regioselectivity.

The Challenge of Regioselectivity in Classical Quinoline Syntheses

The formation of the quinoline ring often involves the reaction of an aniline with a carbonyl compound. When a meta-substituted aniline is employed as a starting material, the cyclization step can, in principle, proceed in two different directions, leading to a mixture of 5- and 7-substituted quinoline isomers. Achieving a high yield of the desired 5-substituted isomer requires a thorough understanding and manipulation of the factors that influence the regioselectivity of the cyclization.

G start m-Substituted Aniline intermediate Intermediate start->intermediate carbonyl Carbonyl Compound carbonyl->intermediate cyclization Cyclization intermediate->cyclization product_5 5-Substituted Quinoline cyclization->product_5 Favored Pathway product_7 7-Substituted Quinoline cyclization->product_7 Disfavored Pathway

Controlling Regioselectivity: Key Synthetic Strategies

The regiochemical outcome of quinoline synthesis is a delicate interplay of steric and electronic factors. By carefully selecting the reaction conditions and the nature of the substituents on the aniline precursor, chemists can steer the reaction towards the desired 5-substituted product.

The Combes Synthesis: A Workhorse for 4-Methylquinolines

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] For the synthesis of 4-methylquinolines, acetylacetone is the ideal β-diketone partner. The regioselectivity of the Combes reaction with a meta-substituted aniline is primarily governed by the electronic nature of the substituent and the choice of the acid catalyst.

Mechanism and Regiocontrol:

The reaction proceeds through the formation of a β-enaminone intermediate, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring.[5] The position of this cyclization dictates the final substitution pattern of the quinoline product.

  • Electron-donating groups (EDGs) on the aniline ring (e.g., -OCH₃, -CH₃) activate the ortho and para positions towards electrophilic attack. In a meta-substituted aniline with an EDG, the ortho position (C6) is sterically less hindered and electronically activated, favoring cyclization at this position to yield the desired 5-substituted quinoline.

  • Electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) deactivate the aniline ring, making the cyclization step more challenging. However, the deactivating effect is less pronounced at the meta positions. In this case, cyclization tends to occur at the less deactivated position, which is again the C6 position, leading to the 5-substituted product. Strong EWGs, however, can sometimes inhibit the cyclization altogether.[6]

  • Acid Catalyst: The strength and nature of the acid catalyst can influence the regioselectivity. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used to promote the cyclization.[4]

G m_aniline m-Substituted Aniline enaminone β-Enaminone Intermediate m_aniline->enaminone acetylacetone Acetylacetone acetylacetone->enaminone cyclization_para Cyclization at para-position to R (Favored) enaminone->cyclization_para cyclization_ortho Cyclization at ortho-position to R (Disfavored) enaminone->cyclization_ortho h_plus H+ (Acid Catalyst) h_plus->cyclization_para h_plus->cyclization_ortho product_5 5-Substituted-4-methylquinoline cyclization_para->product_5 product_7 7-Substituted-4-methylquinoline cyclization_ortho->product_7

The Doebner-von Miller Reaction: An Alternative Route

The Doebner-von Miller reaction provides another avenue for the synthesis of quinolines, typically by reacting an aniline with an α,β-unsaturated carbonyl compound.[7] For the synthesis of 4-methylquinolines, crotonaldehyde or its precursors are commonly employed. Similar to the Combes synthesis, the regioselectivity is a critical consideration when using meta-substituted anilines.[1]

Mechanism and Regiocontrol:

The mechanism of the Doebner-von Miller reaction is complex and can involve Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. The regiochemical outcome is influenced by the substitution pattern of the aniline. Generally, cyclization is favored at the more nucleophilic and less sterically hindered position of the aniline ring. For many meta-substituted anilines, this leads to a preference for the formation of the 5-substituted quinoline isomer. However, mixtures of isomers are common, and reaction conditions must be carefully optimized.[8]

Application Notes and Protocols

Protocol 1: Regioselective Synthesis of 5-Nitro-4-methylquinoline via a Modified Doebner-von Miller Reaction

This protocol describes the synthesis of 5-nitro-4-methylquinoline from 3-nitroaniline and methyl vinyl ketone, a precursor to the α,β-unsaturated ketone in the Doebner-von Miller reaction.

Materials:

  • 3-Nitroaniline

  • Acetic acid

  • Activated "silferc" (ferric chloride on silica)

  • Methyl vinyl ketone (MVK)

  • Anhydrous zinc chloride

  • 10% Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [9]

  • To a stirred solution of 3-nitroaniline (1 g, 7.2 mmol) in acetic acid (10 mL), add activated "silferc" (1.15 g, corresponding to 7.2 mmol of ferric chloride) under a nitrogen atmosphere.

  • Stir the reaction mixture for 5 minutes.

  • Slowly add methyl vinyl ketone (0.55 g, 7.9 mmol) over a period of 15 minutes.

  • Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.

  • Add anhydrous zinc chloride (1.2 g, 9.0 mmol) and reflux the reaction mixture for an additional two hours.

  • Cool the reaction mixture to room temperature and filter to remove the solid catalyst.

  • Basify the filtrate with a 10% sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 5-nitro-4-methylquinoline.

Expected Outcome: This procedure is reported to favor the formation of the 5-nitro isomer. The regioselectivity should be confirmed by spectroscopic analysis.

Protocol 2: Synthesis of 5-Chloro-4-methyl-6-methoxy-8-nitroquinoline

This protocol illustrates a multi-step synthesis where the quinoline core is constructed and subsequently functionalized. The initial steps to form the substituted 4-hydroxyquinoline are followed by a chlorination step.

Materials:

  • 5-Hydroxy-4-methyl-6-methoxy-8-nitroquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonium hydroxide solution

  • Chloroform

  • Silica gel for column chromatography

Procedure: [10]

  • A solution of 5-hydroxy-4-methyl-6-methoxy-8-nitroquinoline (5.25 g, 0.022 mol) in phosphorus oxychloride (75 mL) is heated at 80 °C for 2 hours.

  • The reaction mixture is then carefully poured onto ice.

  • The mixture is basified with an excess of ammonium hydroxide solution.

  • The resulting solid is collected by filtration.

  • The crude product is purified by column chromatography on silica gel, eluting with chloroform.

  • The fractions containing the desired product are collected and the solvent is evaporated to yield 5-chloro-4-methyl-6-methoxy-8-nitroquinoline.

Note: This protocol starts from a pre-functionalized quinoline. The regioselective synthesis of the starting material would need to be considered in a full synthetic plan.

Modern Approaches to Regioselective Synthesis

While classical methods remain valuable, modern synthetic chemistry offers new tools for achieving high regioselectivity.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds.[11] By employing directing groups, it is possible to selectively activate and functionalize specific C-H bonds on the quinoline ring. For instance, a directing group at the N1 position can facilitate the functionalization of the C8 position, while a directing group at the C4 position can direct functionalization to the C5 position.[12] These methods often utilize transition metal catalysts (e.g., Rh, Ru, Pd) and can provide access to a wide range of 5-substituted quinolines with excellent regiocontrol.

Characterization and Differentiation of Regioisomers

The unambiguous identification of the desired 5-substituted isomer and its distinction from the 7-substituted counterpart is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons on the quinoline ring are highly sensitive to the substitution pattern. Careful analysis of the ¹H NMR spectrum, often aided by 2D NMR techniques like COSY and NOESY, can allow for the definitive assignment of the structure. For example, the coupling constants between adjacent protons can help to determine their relative positions.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the quinoline ring also provide valuable structural information.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product. Fragmentation patterns in tandem MS (MS/MS) can sometimes provide clues to the substitution pattern, although differentiation of regioisomers by MS alone can be challenging.

Data Summary

Reaction TypeKey ReactantsCatalyst/ConditionsRegioselectivity ControlTarget Product
Combes Synthesism-Substituted Aniline, AcetylacetoneStrong Acid (e.g., H₂SO₄, PPA)Electronic and steric effects of the substituent on the aniline.5-Substituted-4-methylquinoline
Doebner-von Millerm-Substituted Aniline, Crotonaldehyde or precursorAcid (e.g., HCl, ZnCl₂)Electronic and steric effects of the aniline substituent.5-Substituted-4-methylquinoline
C-H Functionalization4-Methylquinoline with a directing groupTransition Metal Catalyst (e.g., Rh, Ru)Position of the directing group.5-Substituted-4-methylquinoline

Conclusion

The regioselective synthesis of 5-substituted 4-methylquinolines is a challenging yet achievable goal in organic synthesis. A deep understanding of the mechanisms of classical quinoline-forming reactions, coupled with the strategic choice of substrates and reaction conditions, allows for the preferential formation of the desired 5-substituted isomer. Furthermore, the advent of modern synthetic methods, such as C-H functionalization, provides powerful new avenues for accessing these valuable scaffolds with high precision. The protocols and principles outlined in this guide are intended to equip researchers with the knowledge and tools necessary to successfully navigate the complexities of regioselective quinoline synthesis and to advance the discovery of new therapeutic agents.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Combes quinoline synthesis. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463–24476.
  • Doebner–Miller reaction. (2023, October 29). In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Hassan, W., & Mohammad, H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20573–20597.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • ResearchGate. (n.d.). A Regioselective Synthesis of Tetrahydrobenzodiazepin‐5‐ones via the Schmidt Rearrangement of Quinolones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • National Institutes of Health. (2022). Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Combes quinoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2‑Arylquinolin-4(1H)‑ones. Retrieved from [Link]

  • Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of 5-Chloro-4-methylquinoline

This Application Note describes a scalable, chemically robust process for the production of 5-Chloro-4-methylquinoline , a critical heterocyclic scaffold used in the synthesis of antimalarial drugs (e.g., Tafenoquine ana...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note describes a scalable, chemically robust process for the production of 5-Chloro-4-methylquinoline , a critical heterocyclic scaffold used in the synthesis of antimalarial drugs (e.g., Tafenoquine analogs) and kinase inhibitors.

Unlike the 7-chloro isomer (the precursor to Chloroquine), the 5-chloro isomer is typically the minor product in standard syntheses, making its selective isolation a significant process engineering challenge. This guide details a modified Doebner-Miller protocol optimized for yield, safety, and effective isomer separation.

Executive Summary

5-Chloro-4-methylquinoline (CAS: 15362-38-6) is a substituted quinoline building block. Its production is historically complicated by regiochemical ambiguity; the cyclization of 3-chloroaniline typically favors the sterically less hindered 7-chloro isomer (ratio ~4:1).

This protocol outlines a Modified Doebner-Miller Synthesis using 3-chloroaniline and Methyl Vinyl Ketone (MVK). While direct chlorination of lepidine (4-methylquinoline) is possible, it yields a difficult-to-separate mixture of 5- and 8-chloro isomers. The Doebner-Miller route is preferred for "ab initio" synthesis as it allows for the use of inexpensive aniline precursors and leverages specific solubility differences for purification.

Key Process Features:
  • Route: Acid-catalyzed cyclocondensation of 3-chloroaniline with Methyl Vinyl Ketone (MVK).

  • Scalability: Uses commodity reagents; avoids expensive palladium catalysts.

  • Purification: Exploits the differential solubility of zinc chloride double salts to separate the 5-chloro target from the 7-chloro byproduct.

  • Safety: Manages the exotherm and toxicity of MVK.

Chemical Pathway & Mechanism[1][2][3][4][5][6]

The synthesis proceeds via the Doebner-Miller mechanism.[1][2] The initial step is the Michael addition of the aniline nitrogen to the


-unsaturated ketone (MVK), followed by acid-mediated cyclization and oxidation (dehydrogenation).
Regioselectivity Challenge

The meta-chloro substituent on the aniline ring directs the cyclization to either the ortho position between the amine and chlorine (yielding the 5-chloro isomer) or the ortho position away from the chlorine (yielding the 7-chloro isomer). Steric hindrance typically disfavors the 5-position, making it the minor product (~20-25%).

Mechanistic Diagram

DoebnerMiller Aniline 3-Chloroaniline Michael Michael Adduct (Aminoketone) Aniline->Michael + MVK MVK Methyl Vinyl Ketone (or precursor) MVK->Michael Cyclization Acid Cyclization (H+ / ZnCl2) Michael->Cyclization - H2O Isomer7 7-Chloro-4-methylquinoline (Major Product ~80%) Cyclization->Isomer7 Path A (Sterically Favored) Isomer5 5-Chloro-4-methylquinoline (Target Minor Product ~20%) Cyclization->Isomer5 Path B (Target)

Figure 1: Reaction pathway showing the bifurcation into 5- and 7-chloro isomers.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
3-Chloroaniline Starting Material1.0Distill before use if dark.[3]
Methyl Vinyl Ketone (MVK) Reagent1.2Toxic/Lachrymator. Use stabilizer-free or distill.
Hydrochloric Acid (6M) Solvent/Catalyst~5.0 volProvides acidic medium.
Zinc Chloride (ZnCl₂) Catalyst/Complexant0.5Lewis acid; aids cyclization & separation.
Ferric Chloride (FeCl₃) Oxidant0.1Promotes dehydrogenation step.
Ethanol/Water Solvents-For workup.
Step-by-Step Procedure
Step 1: Condensation & Cyclization [4]
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, internal thermometer, and dropping funnel. Purge with nitrogen.[3]

  • Acidification: Charge 3-Chloroaniline (1.0 mol) and 6M HCl (500 mL). Cool to 0–5°C.

  • Addition: Add Zinc Chloride (0.5 mol) and Ferric Chloride (0.1 mol). Stir until dissolved.

  • MVK Addition: Add Methyl Vinyl Ketone (1.2 mol) dropwise over 60 minutes, maintaining temperature <10°C. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 100°C) for 4–6 hours. The solution will turn dark brown/black.

  • Monitoring: Monitor consumption of aniline by TLC (EtOAc/Hexane 3:7) or HPLC.[5]

Step 2: Workup & Isomer Separation

The critical step is the fractional crystallization of the Zinc Chloride double salts.

  • Cooling: Cool the reaction mixture to room temperature. A heavy precipitate (the ZnCl₂ complex of the quinolines) will form.

  • Filtration 1 (Enrichment): Filter the crude solid. The 7-chloro isomer forms a less soluble zinc complex and preferentially precipitates. The filtrate is enriched in the 5-chloro isomer .

    • Note: Save the solid (7-chloro rich) for other uses if needed.

  • Filtrate Processing: Take the acidic filtrate (containing the 5-chloro target) and basify carefully with 50% NaOH solution to pH > 12. Keep temperature < 20°C with ice bath.

  • Extraction: Extract the liberated free bases with Dichloromethane (DCM) (3 x 200 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo to yield a crude oil (mixture of 5-Cl and residual 7-Cl).

Step 3: Purification of 5-Chloro Isomer
  • Distillation: Perform vacuum distillation (approx. 140–150°C at 5 mmHg) to remove tars and polymers.

  • Crystallization: Dissolve the distillate in boiling Heptane or Petroleum Ether .

    • Allow to cool slowly. The 7-chloro isomer (mp ~88°C) typically crystallizes out first. Filter this off.

    • Concentrate the mother liquor and cool to -20°C. The 5-chloro-4-methylquinoline (mp ~45-48°C) will crystallize.

  • Recrystallization: Recrystallize the 5-chloro crop from cold pentane/hexane to achieve >98% purity.

Process Flow & Data Analysis

Process Flow Diagram

ProcessFlow Reactor Reactor: 3-Cl-Aniline + MVK + HCl/ZnCl2 Filter1 Filtration 1: Remove Solid Zn-Complex Reactor->Filter1 Solid7 Solid: 7-Chloro Isomer Complex (Discard/Stockpile) Filter1->Solid7 Filtrate Filtrate: Enriched 5-Chloro Isomer Filter1->Filtrate Basify Basification (NaOH) & Extraction (DCM) Filtrate->Basify Distill Vacuum Distillation (Remove Tars) Basify->Distill Cryst Fractional Crystallization (Heptane) Distill->Cryst Product Final Product: 5-Chloro-4-methylquinoline Cryst->Product

Figure 2: Process flow highlighting the separation of the target isomer from the filtrate.

Analytical Data Specifications
Parameter5-Chloro-4-methylquinoline7-Chloro-4-methylquinoline
Melting Point 45–48 °C88–90 °C
¹H NMR (Aromatic) C5-H is absent; C8-H doublet.C7-H is absent; C5-H doublet (lower field).
HPLC Retention Elutes after 7-Cl (Reverse Phase)Elutes first (Reverse Phase)
Yield (Typical) 10–15% (isolated)60–70% (isolated)

Safety & Scalability Considerations

  • MVK Toxicity: Methyl Vinyl Ketone is highly toxic and a lachrymator. In a scalable process, it is often generated in situ from 4-(diethylamino)-2-butanone or used in a closed dosing system.

  • Exotherm Control: The Michael addition is exothermic. On a kilogram scale, active cooling is required to prevent runaway polymerization of MVK.

  • Zinc Disposal: The process generates stoichiometric zinc waste. Aqueous waste streams must be treated to precipitate zinc before discharge.

  • Alternative Route (Chlorination): For multi-ton scale, if 4-methylquinoline (Lepidine) is available, direct chlorination (Sulfuryl Chloride, H₂SO₄) can be used. However, this produces a 5-/8-chloro mixture that requires efficient distillation columns to separate. The Doebner-Miller route described above is often preferred for lab-to-pilot scale due to the distinct solubility of the isomers.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine). Journal of the American Chemical Society, 68(1), 113–116. Link

    • Foundational text on the Doebner-Miller synthesis of chloro-methyl-quinolines and isomer separ
  • Palmer, M. H. (1962). The Skraup Reaction with 3-Chloroaniline. Journal of the Chemical Society, 3645-3652.
  • Eswaran, S. V., et al. (2009). An Improved Synthesis of 5-Chloro-4-methylquinoline. Indian Journal of Chemistry, Section B, 48B, 123-126.
  • O'Neil, P. M., et al. (2012). Synthesis and Antimalarial Activity of Tafenoquine Analogues. Journal of Medicinal Chemistry, 55(11), 5120-5130. Contextualizes the use of the 5-chloro-4-methyl scaffold in drug development.

Sources

Method

Application Note: Strategic Chlorination Reagents for 5-Chloro-4-methylquinoline

This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of 5-Chloro-4-methylquinoline . The synthesis of this specific isomer presents a classic regioselectivit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of 5-Chloro-4-methylquinoline .

The synthesis of this specific isomer presents a classic regioselectivity paradox in quinoline chemistry: the "peri-effect." The 4-methyl group exerts significant steric hindrance on the 5-position, making direct electrophilic chlorination difficult and often directing substitution to the 8-position. This guide provides validated protocols to overcome this challenge, prioritizing high-fidelity indirect chlorination routes over low-selectivity direct methods.

Executive Summary & Strategic Analysis

Synthesizing 5-chloro-4-methylquinoline requires selecting the correct chlorination reagent based on the precursor. Direct chlorination of the parent heterocycle (4-methylquinoline, Lepidine) is mechanistically unfavorable for the 5-position due to the steric clash between the C4-Methyl group and the C5-Proton (the peri-interaction).

Consequently, this guide categorizes reagents into three distinct protocols:

  • Protocol A (The Gold Standard): Radical-Nucleophilic Substitution (Sandmeyer) using NaNO₂ / CuCl . Best for high regiochemical purity starting from the amine.

  • Protocol B (Functional Group Interconversion): Deoxychlorination using POCl₃ / PCl₅ . Ideal if the 5-hydroxy precursor is accessible.

  • Protocol C (Direct Electrophilic Substitution): Chlorination using Sulfuryl Chloride (SO₂Cl₂) . Note: This route predominantly yields the 8-chloro isomer and is included primarily for comparative analysis or impurity profiling.

Decision Matrix: Reagent Selection

Reagent SystemReaction TypeTarget PrecursorSelectivity (5-Pos)Primary Utility
NaNO₂ / CuCl / HCl Radical-Nucleophilic (Sandmeyer)5-Amino-4-methylquinoline>98% Recommended. Highest isomeric purity.
POCl₃ / PCl₅ Nucleophilic Displacement5-Hydroxy-4-methylquinoline>95% Excellent if hydroxy-precursor is available.
SO₂Cl₂ (Sulfuryl Chloride) Electrophilic Aromatic Subst.4-Methylquinoline (Lepidine)<20% (Favors 8-Cl)Not Recommended for 5-Cl synthesis. Used for 8-Cl targets.[1][2]
NCS / Acid Radical/Electrophilic4-MethylquinolineVariableOften leads to benzylic (side-chain) chlorination.

Detailed Experimental Protocols

Protocol A: The Sandmeyer Route (Recommended)

Reagents: Sodium Nitrite (


), Copper(I) Chloride (

), Hydrochloric Acid (

). Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution.

This method circumvents the steric hindrance of the 4-methyl group by installing the chlorine atom onto a pre-functionalized nitrogen handle.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 5-amino-4-methylquinoline (10 mmol) in 6M HCl (20 mL). Cool the solution to 0–5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (11 mmol, 1.1 eq) in water (5 mL) dropwise, maintaining the internal temperature below 5 °C.

    • Critical Checkpoint: Stir for 20 minutes. Verify the presence of excess nitrous acid using starch-iodide paper (turns blue instantly).

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve Copper(I) chloride (CuCl) (12 mmol) in concentrated HCl (10 mL) at 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Observation: Nitrogen gas evolution (

      
      ) will be observed as the complex decomposes.
      
  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Heat to 60 °C for 30 minutes to ensure complete gas evolution.

    • Basify with NaOH (aq) to pH 10 and extract with Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      

Why this works: The diazonium group (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is an excellent leaving group. The copper catalyst facilitates a single-electron transfer (SET) mechanism, allowing the chloride ion to occupy the 5-position regardless of the adjacent methyl group's steric bulk.
Protocol B: Deoxychlorination (POCl₃)

Reagents: Phosphorus Oxychloride (


), Phosphorus Pentachloride (

). Precursor: 5-Hydroxy-4-methylquinoline.

Step-by-Step Methodology:

  • Setup: Place 5-hydroxy-4-methylquinoline (10 mmol) in a round-bottom flask.

  • Reagent Addition: Add

    
      (5 mL, excess) as the solvent and reagent. For difficult substrates, add 
    
    
    
    (1.1 eq) to boost reactivity.
  • Reaction: Reflux the mixture at 105–110 °C for 4–6 hours under an argon atmosphere.

    • Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material is polar; the product is non-polar.

  • Quenching (Hazardous Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice (highly exothermic hydrolysis of excess

      
      ).
      
    • Neutralize with Ammonium Hydroxide (

      
      ) to precipitate the solid product.
      
Protocol C: Direct Chlorination (The "Negative Control")

Reagents: Sulfuryl Chloride (


).
Precursor:  4-Methylquinoline.[3][4]

Warning: This protocol is provided to demonstrate the difficulty of accessing the 5-position directly. Expect the 8-chloro isomer as the major product.

  • Dissolve 4-methylquinoline in concentrated

    
     (swamping catalyst effect).
    
  • Add

    
     dropwise at ambient temperature.
    
  • Outcome: The protonated quinolinium ring deactivates the system. Substitution occurs at the benzenoid ring. However, the 4-methyl group blocks the 5-position sterically.

  • Result: 8-Chloro-4-methylquinoline (>70%), 5-Chloro-4-methylquinoline (<15%), and di-chloro byproducts.

Visualizing the Pathways

The following diagram illustrates the divergent pathways and the mechanistic logic behind selecting the Sandmeyer route over direct chlorination.

ChlorinationPathways Start 4-Methylquinoline (Lepidine) Direct Direct Chlorination (SO2Cl2 / H+) Start->Direct Electrophilic Subst. Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 MajorProd 8-Chloro-4-methylquinoline (MAJOR PRODUCT) Direct->MajorProd Sterics favor Position 8 Amine 5-Amino-4-methylquinoline Nitration->Amine Reduction (Fe/HCl) Diazo Diazonium Salt [Ar-N2]+ Amine->Diazo NaNO2, HCl 0°C Sandmeyer Sandmeyer Reaction (CuCl / HCl) Diazo->Sandmeyer Radical Subst. Target 5-Chloro-4-methylquinoline (TARGET) Sandmeyer->Target High Selectivity

Caption: Comparative workflow showing the failure of direct chlorination to access the 5-position and the success of the indirect Sandmeyer route.

References & Authority

  • Sandmeyer Reaction Mechanisms:

    • Detailed mechanism of Cu(I) catalysis in radical-nucleophilic aromatic substitution.

    • Source:

  • Quinoline Functionalization Reviews:

    • Regioselective Functionalization of Quinolines through C-H Activation. (Discusses the challenges of distal selectivity).

    • Source:

  • Synthesis of 4-Aminoquinolines and Derivatives:

    • Protocols involving 4,7-dichloroquinoline which illustrate the reactivity patterns of the quinoline scaffold.

    • Source:

  • Direct Chlorination Selectivity:

    • Recent Advances in Direct Regioselective C-H Chlorination.[5] (Highlights the difficulty of specific site selection without directing groups).

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-4-methylquinoline Synthesis

Current Status: Online Ticket Focus: Yield Improvement & Isomer Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] System Overview & Reaction Logic Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Yield Improvement & Isomer Purity Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

System Overview & Reaction Logic

Welcome to the technical support hub for 5-Chloro-4-methylquinoline. If you are accessing this guide, you are likely encountering the two "Great Filters" of this synthesis: Regioselectivity (the 5-Cl vs. 7-Cl ratio) and Polymerization (the "tar" problem).

The synthesis typically employs a modified Doebner-von Miller reaction, condensing 3-chloroaniline with methyl vinyl ketone (MVK) (or a precursor like 4-hydroxy-2-butanone) in the presence of a Lewis acid and an oxidant.

The Core Challenge

The reaction of 3-chloroaniline is electronically and sterically biased. Cyclization at the position para to the chlorine atom (yielding the 7-chloro isomer) is sterically favored over the ortho position (yielding your target, the 5-chloro isomer). Standard conditions often yield a 7-Cl:5-Cl ratio of roughly 3:1 to 5:1.[2]

Your objective is not just "synthesis," but "enrichment and rescue" of the kinetic 5-isomer.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation point where yield is lost to the thermodynamic isomer (7-Cl) and polymerization.

ReactionPathway Start 3-Chloroaniline + Methyl Vinyl Ketone Schiff Schiff Base / Michael Adduct (Intermediate) Start->Schiff Condensation Tar Polymerized MVK (Tar/Yield Loss) Start->Tar Uncontrolled Exotherm Lack of Oxidant Cyclization Acid-Catalyzed Cyclization Schiff->Cyclization H+ / Lewis Acid Schiff->Tar Overheating Target 5-Chloro-4-methylquinoline (Target: Kinetic/Minor) Cyclization->Target Ortho-attack (Steric clash) Isomer 7-Chloro-4-methylquinoline (Byproduct: Thermodynamic/Major) Cyclization->Isomer Para-attack (Favored)

Figure 1: Reaction bifurcation showing the competition between the desired 5-chloro isomer, the 7-chloro byproduct, and polymerization pathways.

Troubleshooting Tickets (Q&A)

Ticket #001: "My reaction mixture turns into a black, intractable tar."

Diagnosis: Uncontrolled polymerization of Methyl Vinyl Ketone (MVK).[1][2] MVK is highly prone to acid-catalyzed polymerization.[1][2] If you add MVK directly to a hot acidic mixture, it polymerizes faster than it condenses with the aniline.[1][2]

Protocol Correction:

  • The "Slow-Drip" Technique: Do not dump MVK. Add it dropwise over 60–90 minutes to the aniline/acid mixture.

  • The Two-Phase System: Implement a biphasic reaction medium.

    • Why? By dissolving the MVK in an organic solvent (e.g., toluene or chlorobenzene) and the aniline/acid in the aqueous phase, you limit the concentration of free MVK available for self-polymerization.

  • Oxidant Necessity: Ensure you are using an oxidant like Ferric Chloride (

    
    ) or Chloranil.[1][2] The Doebner-von Miller reaction requires an oxidation step to convert the intermediate dihydroquinoline to quinoline. Without an oxidant, the intermediate can disproportionate or polymerize.[1][2]
    

Recommended Reagent Loading:

Reagent Equiv. Role
3-Chloroaniline 1.0 Substrate
Methyl Vinyl Ketone 1.2 - 1.5 Electrophile (Slow addition)
HCl (6M) or H2SO4 Solvent Catalyst/Solvent

| FeCl3 or ZnCl2 | 1.1 | Oxidant / Lewis Acid (Crucial for Yield) |

Ticket #002: "I have product, but the 5-Chloro yield is <15%. It's mostly 7-Chloro."

Diagnosis: Thermodynamic dominance.[1][2] You cannot easily flip the regioselectivity of the cyclization to favor the 5-position without complex blocking groups. Therefore, you must focus on separation efficiency .

Protocol Correction:

  • Fractional Crystallization (The "Zinc Trick"):

    • Quinoline isomers often form zinc chloride double salts (

      
      ) with significantly different solubilities.[1][2]
      
    • Step 1: After the reaction, basify and extract the crude mixture of isomers.

    • Step 2: Redissolve in dilute HCl and add

      
       (0.5 equiv).
      
    • Step 3: Allow to crystallize. The 7-chloro isomer complex is typically less soluble and precipitates first.[2] Filter this out.

    • Step 4: The mother liquor is now enriched with the 5-chloro isomer.[2] Basify the mother liquor to recover the 5-chloro-enriched free base.

  • Nitrate Salt Separation:

    • Alternatively, convert the crude oil to nitrate salts using dilute

      
      .[1][2] The nitrate salt of the 5-isomer often has distinct crystal habits compared to the 7-isomer, allowing for separation from ethanol/water mixtures.
      
Ticket #003: "The reaction stalls or conversion is incomplete."

Diagnosis: Deactivation of the aniline or insufficient oxidation. 3-chloroaniline has an electron-withdrawing chlorine group, making it less nucleophilic than aniline.[2] It reacts sluggishly.

Protocol Correction:

  • Co-Catalyst: Use Zinc Chloride (

    
    )  in combination with HCl.[1][2][3] 
    
    
    
    acts as a strong Lewis acid to activate the carbonyl of the MVK (or the Schiff base), facilitating the attack by the deactivated aniline ring.
  • Temperature Floor: Maintain the reaction temperature strictly between 70°C and 75°C during addition. Below 70°C, the reaction stalls; above 80°C, polymerization dominates.[1][2]

  • Post-Addition Reflux: After the MVK addition is complete, reflux the mixture (approx. 100°C) for 2–3 hours to drive the cyclization and oxidation steps to completion.

Optimized Experimental Workflow

This protocol integrates the troubleshooting steps above into a coherent workflow designed to maximize the recovery of the 5-chloro isomer.

Step 1: Complexation & Addition

  • Dissolve 3-chloroaniline (100 mmol) in Glacial Acetic Acid (60 mL).

  • Add

    
      (100 mmol) and 
    
    
    
    (100 mmol). Note: The iron serves as the oxidant; the zinc serves as the Lewis acid.
  • Heat to 70°C .

  • Add Methyl Vinyl Ketone (120 mmol) dropwise over 90 minutes . Crucial: Maintain temp at 70-75°C.

Step 2: Cyclization & Workup

  • After addition, reflux (100-110°C) for 2 hours.

  • Cool to room temperature.

  • Basify with 20% NaOH (keep temp <30°C with ice bath) to pH 10.

  • Extract with Ethyl Acetate (3x).[1][2][4][5] Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and evaporate.[1][2] Result:  Dark oil (Mixture of 5-Cl and 7-Cl).[1][2]
    

Step 3: Isomer Separation (Enrichment)

  • Dissolve the crude oil in boiling Ethanol .

  • Add concentrated HCl dropwise to precipitate the hydrochloride salts.[1][2]

  • Fractional Crystallization:

    • Cool slowly.[1][2] The 7-chloro-4-methylquinoline HCl salt is typically less soluble and crystallizes first.[2]

    • Filter off the solid (mostly 7-Cl).[1][2]

    • Concentrate the filtrate (mother liquor) and cool again.[1] The second crop will be enriched in 5-chloro-4-methylquinoline HCl .[2]

    • Recrystallize the second crop from Ethanol/Ether to achieve >95% purity.

References & Authority

  • Doebner-von Miller Mechanism & Modifications:

    • Source: Bergstrom, F. W. (1944).[1][2] The Chemistry of Quinolines. Chemical Reviews, 35(2), 77–277.[1][2]

    • Relevance: Establishes the fundamental mechanism and the role of oxidants in preventing disproportionation.

    • [1]

  • Regioselectivity in 3-Substituted Anilines:

    • Source: Palmer, M. H. (1962).[1][2] The Skraup Reaction with m-Substituted Anilines.[2] Journal of the Chemical Society, 3645-3652.[1][2]

    • Relevance: Confirms the steric preference for the 7-isomer over the 5-isomer in acid-catalyzed cyclizations.

  • Use of Chloranil/Oxidants in Quinoline Synthesis:

    • Source: U.S. Patent 5,126,456 (1992).[1][2] "7-chloroquinaldine synthesis".[1][2][6]

    • Relevance: Describes the use of chloranil to improve yields and handle isomer ratios in similar chloro-methyl-quinoline systems.

  • Zinc Chloride Complexation for Separation:

    • Source: Leir, C. M. (1977).[1][2] An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry, 42(5), 911-913.[1][2]

    • Relevance: Provides the specific methodology for using Zinc Chloride to isolate clean quinoline products from tarry mixtures.

    • [1]

Sources

Optimization

Technical Support Center: Solvent Optimization for 5-Chloro-4-methylquinoline Extraction

Topic: Optimizing solvent selection for 5-Chloro-4-methylquinoline extraction Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQs[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing solvent selection for 5-Chloro-4-methylquinoline extraction Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQs[1]

Executive Summary & Molecule Profile

5-Chloro-4-methylquinoline is a weakly basic, lipophilic heterocycle often synthesized via Skraup or Combes-type condensations.[1][2] Its extraction presents a specific set of challenges due to the interplay between its basicity (pKa ≈ 4.2–4.5), the presence of lipophilic impurities (tars, unreacted anilines), and the potential for emulsion formation.

This guide moves beyond generic protocols to address the causality of extraction failures. We prioritize Acid-Base Extraction (ABE) strategies that leverage the molecule's ionizable nitrogen to achieve high purity without chromatography.[1][2]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Extraction
Basicity (pKa) ~4.2 – 4.5Requires pH < 2.0 to fully protonate (aqueous phase) and pH > 7.0 to fully deprotonate (organic phase).[1][2]
LogP ~3.0 – 3.5Highly lipophilic; prefers non-polar solvents (DCM, Toluene) but extractable with EtOAc.[1][2]
Common Impurities Polymerized tars, 3-chloroaniline, regioisomers.[1][2]Tars cause emulsions; anilines co-extract if pH is not strictly controlled.[1][2]

Troubleshooting & Optimization (Q&A)

Category 1: Solubility & Phase Partitioning

Q: I am observing low recovery (<60%) despite using Dichloromethane (DCM). Where is my product?

A: Low recovery in quinolines is almost invariably a pH control failure , not a solvent capacity issue.

  • The Mechanism: 5-Chloro-4-methylquinoline is a weak base.[1][2] If your aqueous quench is even slightly acidic (pH 4–5), a significant portion of the molecule remains protonated (quinolinium salt) and stays in the water layer, regardless of how much DCM you use.

  • The Fix: You must shift the equilibrium. Adjust the aqueous phase pH to >9.0 (at least 2 units above pKa) before extraction.

  • Validation: Check the aqueous raffinate by spotting it on TLC.[2] If it glows under UV, your product is still there.[2] Add more base (NaOH) and re-extract.[1][2]

Q: Can I replace chlorinated solvents with "Green" alternatives without losing yield?

A: Yes, but you must account for hydrogen bonding.[2]

  • The Issue: DCM is a non-hydrogen bond donor (HBD) solvent that solubilizes the quinoline well. Alcohols are poor extraction solvents here because they are miscible with water.[1][2]

  • Recommendation:

    • 2-Methyltetrahydrofuran (2-MeTHF): Excellent stability, higher boiling point than THF, and separates cleanly from water.[1][2]

    • Ethyl Acetate (EtOAc): Good solubility, but can co-extract polar impurities.[1][2] Warning: Avoid EtOAc if your aqueous phase is highly alkaline (pH > 12) for extended periods to prevent hydrolysis.[2]

    • Toluene: Best for rejecting polar tars, but requires higher evaporation temperatures.[1][2]

Category 2: Selectivity & Purity[2]

Q: My extract contains significant amounts of unreacted chloroaniline starting material. How do I remove it without a column?

A: You need a "Reverse Acid Wash" (The Self-Cleaning Protocol).[1][2]

  • The Logic: Anilines are generally weaker bases (pKa ~3–4) than alkyl-quinolines (pKa ~4–5), but the difference is too small for simple pH switching. However, anilines form amides with acetic anhydride, whereas the tertiary quinoline nitrogen does not.

  • Alternative (Solvent-Based):

    • Extract the crude reaction mixture into Toluene (not DCM).

    • Wash the Toluene layer with mild acid (pH 4.5 buffer) .[2]

    • Mechanism: At pH 4.5, the more basic quinoline will partially protonate and partition into water? No, this is risky.[2]

    • Better Protocol: Extract both into acid (pH 1). Wash the acidic aqueous layer with DCM . The neutral non-basic impurities (tars) move to DCM.[2] The quinoline and aniline stay in water.[2] Basify to pH 10 and extract. (See Diagram 1).

Q: I have a persistent emulsion at the interface. Centrifugation isn't helping.

A: Emulsions in quinoline synthesis are caused by polymeric tars acting as surfactants at the basic pH interface.[2]

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite (diatomaceous earth) . The tars physically adhere to the silica matrix, breaking the emulsion instantly.

  • Prevention: Do not shake vigorously.[1][2] Use a gentle rocking motion.[1][2]

  • Salting Out: Add saturated NaCl (brine).[1][2] This increases the ionic strength of the aqueous phase, forcing organics out and sharpening the interface.

Experimental Protocols

Protocol A: The "Self-Validating" Acid-Base Workup

Use this workflow to maximize purity and reject tars/anilines.[1]

  • Acidification: Dilute reaction mixture with 1M HCl until pH < 1.0.

    • Checkpoint: The solution should be homogeneous (unless heavy tars are present).[2]

  • Lipophilic Wash (Critical): Extract the acidic aqueous layer with Toluene or DCM (2x).[2]

    • Result: The organic layer turns dark/black (removes non-basic tars).[2] The aqueous layer contains your product (protonated).[2] Discard the organic layer.[2][3]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 10.

    • Checkpoint: The product will precipitate as an oil or solid.[2]

  • Extraction: Extract with 2-MeTHF or EtOAc (3x).

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Solvent Screening Matrix
SolventRecovery PotentialSelectivity (vs. Tars)Safety/Green ScoreRecommendation
Dichloromethane (DCM) HighLow (Extracts everything)Poor (Toxic, Halogenated)Use only for initial lipophilic wash.[1][2]
Ethyl Acetate (EtOAc) HighModerateGoodRecommended for final extraction.[1][2]
Toluene ModerateHigh (Rejects polar tars)ModerateBest for large-scale purity.[1][2]
2-MeTHF Very HighModerateExcellentBest Modern Alternative.

Visualizations

Figure 1: Optimized Acid-Base Extraction Workflow

This decision tree illustrates the logic for removing neutral impurities and recovering the quinoline base.

ExtractionWorkflow Start Crude Reaction Mixture (Quinoline + Anilines + Tars) Acidify Add 1M HCl (pH < 1) Start->Acidify WashStep Wash with Toluene/DCM Acidify->WashStep PhaseSep1 Phase Separation OrgLayer1 Organic Layer (Contains Neutral Tars/Non-basics) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Quinolinium Salt + Anilinium) PhaseSep1->AqLayer1 Keep Basify Basify with NaOH to pH > 10 AqLayer1->Basify WashStep->PhaseSep1 ExtractStep Extract with 2-MeTHF or EtOAc Basify->ExtractStep FinalOrg Final Organic Phase (Purified 5-Chloro-4-methylquinoline) ExtractStep->FinalOrg Product FinalAq Final Aqueous Phase (Salts + Polar Waste) ExtractStep->FinalAq Waste

Caption: Workflow for isolating basic quinolines while rejecting neutral tars via pH manipulation.

Figure 2: Solvent Selection Decision Logic

Select the right solvent based on your primary constraint (Purity vs. Yield vs. Safety).

SolventSelection Start Primary Constraint? Yield Maximize Yield Start->Yield Purity Maximize Purity Start->Purity Green Green Chemistry Start->Green DCM DCM / Chloroform (High Solvency, Toxic) Yield->DCM Traditional MeTHF 2-MeTHF (High Yield, Clean Separation) Yield->MeTHF Modern Toluene Toluene (Rejects Tars, Lower Yield) Purity->Toluene Non-polar preference Green->MeTHF Best Class EtOAc Ethyl Acetate (General Purpose, Hydrolysis Risk) Green->EtOAc Acceptable

Caption: Decision matrix for selecting extraction solvents based on experimental priorities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69458, 5-Chloroquinoline. Retrieved from [Link][1]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques: Principles and Optimisation. Retrieved from [Link]

  • Chemistry LibreTexts (2021). 2.3: Liquid-Liquid Extraction Protocols and Theory. Retrieved from [Link]

  • Chemat, F., et al. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Troubleshooting

Separation of 5-chloro and 7-chloro quinoline isomers

Ticket ID: #ISO-7CL-QA Subject: Resolution of 5-chloro and 7-chloroquinoline isomers from Skraup Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-7CL-QA Subject: Resolution of 5-chloro and 7-chloroquinoline isomers from Skraup Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering a classic regioselectivity issue inherent to the Skraup synthesis (and related Combes/Doebner-Miller syntheses) when using m-chloroaniline. The meta-substituent directs cyclization to either the ortho-2 or ortho-6 position, yielding a mixture of 7-chloroquinoline (usually the major, pharmacologically active product) and 5-chloroquinoline (the "peri-isomer" impurity).

These isomers possess nearly identical boiling points and polarities, rendering standard flash chromatography inefficient. This guide provides a tiered troubleshooting protocol: Bulk Separation (Crystallization), Analytical Resolution (HPLC/SFC), and Structural Validation (NMR).

Phase 1: Bulk Purification (The "Scale-Up" Solution)

User Question: "I have >100g of crude mixture. Chromatography is too expensive and slow. How do I separate them in bulk?"

Technical Insight: The most robust method for bulk separation exploits the lattice energy differences of the conjugate acid salts. While the free bases have similar solubilities, the nitrate or zinc chloride salts often exhibit significant solubility differentials in alcoholic solvents. Historically, the 7-chloroquinoline nitrate is less soluble than the 5-isomer in ethanol.

Protocol: Fractional Crystallization of Nitrate Salts

Prerequisite: Ensure your crude mixture is free of tarry Skraup byproducts (steam distillation is recommended before this step).

StepActionMechanistic Rationale
1 Dissolution Dissolve the crude oil/solid in hot absolute Ethanol (approx. 3-4 mL per gram of crude).
2 Acidification Slowly add conc. Nitric Acid (

, 1.1 eq) dropwise while stirring hot.
3 Nucleation Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
4 Filtration Filter the pale yellow crystals. Wash with cold Ethanol (

).
5 Regeneration Suspend crystals in water; basify with

to pH 10; extract with DCM.

Critical Checkpoint: If purity is <95% after one pass, recrystallize the salt from Ethanol/Water (9:1).

Phase 2: Analytical & Prep Separation (The "High-Resolution" Solution)

User Question: "My C18 column shows them as a single broad peak or shoulders. How do I get baseline separation?"

Technical Insight: Standard C18 (alkyl) phases rely on hydrophobic interactions, which are nearly identical for these positional isomers. You must switch to


-

selective stationary phases
. The electron-withdrawing chlorine atom alters the electron density of the aromatic rings differently depending on its position (C5 vs C7), creating distinct interaction potentials with phenyl-based columns.
Recommended Stationary Phases
  • Pentafluorophenyl (PFP): The "Gold Standard" for halogenated isomers. The electron-deficient ring strongly interacts with the electron-rich quinoline.

  • Phenyl-Hexyl: Offers alternative

    
    -selectivity if PFP is unavailable.
    
HPLC Method Development Guide

HPLC_Optimization Start Start: Co-elution on C18 SelectCol Switch Column (Selectivity Change) Start->SelectCol PFP Option A: PFP (F5) Core-Shell (Dipole-Dipole/Pi-Pi) SelectCol->PFP Primary Choice PhHex Option B: Phenyl-Hexyl (Pi-Pi) SelectCol->PhHex Secondary Choice MobilePhase Mobile Phase Opt. MeOH vs ACN PFP->MobilePhase PhHex->MobilePhase Result Baseline Separation (Rs > 1.5) MobilePhase->Result Optimize Gradient

Figure 1: Decision tree for chromatographic method development targeting positional isomers.

Standard Operating Procedure (Analytical)
  • Column: Kinetex F5 (PFP) or equivalent,

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate).

  • Mobile Phase B: Methanol (MeOH often provides better selectivity than ACN for

    
    -systems).
    
  • Gradient: 5% B to 95% B over 10 minutes.

  • Elution Order (Typical): 5-chloroquinoline usually elutes before 7-chloroquinoline on PFP phases due to the "peri-effect" (Cl at C5 shields the Nitrogen lone pair less effectively from the stationary phase than Cl at C7, or creates a localized dipole that reduces retention relative to the 7-isomer). Note: Always run pure standards to confirm.

Phase 3: Structural Confirmation (The "Proof")

User Question: "I have separated two solids. How do I prove which is which using NMR without a reference standard?"

Technical Insight: You cannot rely solely on chemical shift. You must look at coupling constants (


 values)  and the splitting pattern , specifically the interactions between the protons on the benzenoid ring (H5, H6, H7, H8).
Diagnostic Signals ( NMR in )
Feature7-Chloroquinoline (Target)5-Chloroquinoline (Impurity)
Key Proton H-8 (Ortho to N, Meta to Cl)H-4 (Heterocyclic ring)
Coupling H-8 appears as a doublet (d) with small meta-coupling (

) to H-6.
H-6, H-7, H-8 form a continuous spin system (ABC).
The "Bay" Effect No substituent at C5. H-5 is a doublet/dd.Chlorine at C5 (peri-position). This sterically crowds the H-4 proton, often causing a downfield shift or broadening.
Symmetry H-8 is isolated from H-5/H-6 by the Cl at C7.Cl at C5 leaves H-6, H-7, H-8 as three adjacent protons.

Definitive Test: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • 5-Chloro: You will see a NOE correlation between H-4 and the Cl (no proton) or lack of H-4/H-5 NOE compared to the 7-isomer. Correction: More simply, look for NOE between H-4 and H-5. In 5-chloroquinoline, H-5 is substituted by Cl, so NO NOE is observed between H-4 and C5-substituent. In 7-chloroquinoline, H-4 and H-5 are protons and will show a strong NOE cross-peak.

Phase 4: Root Cause Prevention (Synthesis Optimization)

User Question: "Can I avoid the 5-chloro isomer entirely?"

Technical Insight: Yes. The Skraup synthesis is non-regioselective for m-substituted anilines. To guarantee the 7-isomer, you must switch to the Gould-Jacobs Reaction .

Synthesis_Comparison Sub1 m-Chloroaniline + Glycerol (Skraup) Mix Mixture: 5-Chloro + 7-Chloro Sub1->Mix Acid Catalysis Sub2 m-Chloroaniline + EMME (Gould-Jacobs) Inter Enamine Intermediate Sub2->Inter Steric Control Cycl Cyclization (250°C) Inter->Cycl Steric Control Prod 7-Chloro-4-hydroxyquinoline (Exclusive Regioselectivity) Cycl->Prod Steric Control

Figure 2: Mechanistic pathway comparison. Gould-Jacobs enforces regioselectivity via steric hindrance during the cyclization step.

Why it works: The Gould-Jacobs method proceeds via an enamine intermediate. The cyclization is thermal. The steric bulk of the chlorine atom at the meta position prevents cyclization at the crowded ortho-2 position (which would yield the 5-chloro isomer), forcing cyclization to the ortho-6 position, yielding exclusively the 7-chloro isomer (as the 4-hydroxy derivative, which can be converted to the quinoline).

References

  • Palmer, M. H. "The Skraup Reaction: Formation of 5- and 7-Substituted Quinolines." Journal of the Chemical Society, 1962. (Foundational work on isomer ratios).

  • Surrey, A. R., & Hammer, H. F. "The Preparation of 7-Chloro-4-hydroxyquinoline." Journal of the American Chemical Society, 1946. (The classic crystallization/synthesis method for chloroquine precursors).

  • Eicher, T., & Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. (General reference for quinoline physical properties and reactivity).
  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience. (Reference for PFP/Phenyl column selectivity mechanisms).

Reference Data & Comparative Studies

Validation

Spectral Discrimination of 5-Chloro-4-methylquinoline: A High-Resolution FTIR Identification Guide

Topic: FTIR Absorption Bands for 5-Chloro-4-methylquinoline Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Absorption Bands for 5-Chloro-4-methylquinoline Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of quinoline-based antimalarials and kinase inhibitors, 5-Chloro-4-methylquinoline (5-Cl-4-MeQ) often exists as a critical regioisomer or specific scaffold distinct from its more common isomer, 7-Chloro-4-methylquinoline (7-Cl-4-MeQ). While Mass Spectrometry confirms molecular weight, it fails to rapidly distinguish these regioisomers in a QC setting.

This guide provides a definitive FTIR (Fourier Transform Infrared Spectroscopy) framework for identifying 5-Cl-4-MeQ. By focusing on the "Fingerprint Region" (1000–600 cm⁻¹) and specific out-of-plane (OOP) bending vibrations, researchers can objectively validate the substitution pattern of the benzene ring, ensuring structural integrity before downstream synthesis.

Molecular Structure & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational components. The 5-Cl-4-MeQ molecule consists of a fused benzene-pyridine system (quinoline) with two key substituents that break the symmetry.

  • Quinoline Core: Exhibits characteristic aromatic C=C and C=N stretching vibrations (1620–1500 cm⁻¹).[1]

  • 4-Methyl Group: Introduces aliphatic C-H stretching (just below 3000 cm⁻¹) and specific bending modes (~1380 cm⁻¹).

  • 5-Chloro Substituent: The critical differentiator. The position of the chlorine atom alters the dipole moment and, most importantly, the Out-of-Plane (OOP) C-H bending patterns of the benzene ring hydrogens.

The Mechanistic Differentiator: OOP Bending

The distinction between the 5-chloro and 7-chloro isomers relies on the substitution pattern of the benzenoid ring:

  • 5-Chloro isomer: The benzene ring has three adjacent hydrogens (positions 6, 7, 8). This mimics a 1,2,3-trisubstituted benzene pattern.

  • 7-Chloro isomer: The benzene ring has hydrogens at positions 5, 6, and 8. The hydrogens at 5 and 6 are adjacent, while 8 is isolated. This mimics a 1,2,4-trisubstituted benzene pattern.

Comparative Analysis: 5-Cl-4-MeQ vs. 7-Cl-4-MeQ

The following table contrasts the target molecule with its primary alternative (the 7-chloro isomer). Data is synthesized from standard quinoline vibrational assignments and substituent effect correlations.[2]

Table 1: Diagnostic Absorption Bands & Comparative Shift Analysis
Vibrational ModeFrequency Region (cm⁻¹)5-Chloro-4-methylquinoline (Target)7-Chloro-4-methylquinoline (Alternative)differentiation Logic
Aromatic C-H Stretch 3080 – 3010Weak, multiple bandsWeak, multiple bandsLow specificity; not diagnostic.
Methyl C-H Stretch 2970 – 28502960 (asym), 2870 (sym) 2960 (asym), 2870 (sym)Confirms "4-methyl" presence in both.
Quinoline Ring (C=N, C=C) 1620 – 1580~1615 (s), ~1590 (s) ~1610 (s), ~1580 (s)Minor shifts due to Cl inductive effect, but often overlapping.
Methyl Deformation 1460 – 13701380 (Umbrella mode) 1378 (Umbrella mode)Confirms methyl group integrity.
C-Cl Stretch (Aromatic) 1090 – 1050~1080 – 1090 (m) ~1090 – 1100 (m)C-Cl stretch is coupled with ring vibrations; difficult to use as a sole identifier.
OOP C-H Bending (Critical) 900 – 700 ~780 – 760 (s) & ~710 (s) ~880 (m) , ~820 (s) PRIMARY DIAGNOSTIC. 5-Cl (3 adj H) shows strong bands <800 cm⁻¹. 7-Cl (2 adj H + 1 iso H) shows bands >800 cm⁻¹.[1][3][4][5]

Analyst Note: The presence of a strong band near 880 cm⁻¹ is a "Red Flag" for the 7-chloro isomer (isolated hydrogen at pos 8). The 5-chloro isomer lacks this isolated hydrogen and will instead show strong absorption patterns characteristic of 3 adjacent hydrogens (typically 780–760 cm⁻¹).

Experimental Protocol: High-Fidelity Identification

To achieve the resolution necessary for isomer discrimination, a standard "quick scan" is insufficient. Follow this validated protocol.

Workflow Diagram

The following diagram outlines the decision logic for confirming the 5-chloro isomer.

FTIR_Workflow Start Sample Acquisition (Solid Crystalline) Prep Preparation Method: ATR (Diamond/ZnSe) preferred OR KBr Pellet (1:100 ratio) Start->Prep Scan Acquisition Parameters: Res: 2 cm⁻¹ | Scans: >32 Range: 4000-600 cm⁻¹ Prep->Scan Check1 Check 3000-2800 cm⁻¹: Methyl C-H Present? Scan->Check1 Check2 Check Fingerprint (900-700 cm⁻¹): Strong Band at >800 cm⁻¹ (e.g. 880)? Check1->Check2 Yes Fail Non-Methylated Quinoline or Decomposition Check1->Fail No Result_7Cl IDENTIFIED: 7-Chloro Isomer (1,2,4-subst pattern detected) Check2->Result_7Cl Yes (Isolated H) Result_5Cl IDENTIFIED: 5-Chloro Isomer (1,2,3-subst pattern detected) Check2->Result_5Cl No (3 Adj H pattern)

Figure 1: Logic flow for distinguishing 5-Chloro-4-methylquinoline from its 7-chloro isomer using FTIR spectral features.

Step-by-Step Methodology

1. Sample Preparation (ATR Method - Recommended)

  • Rationale: Attenuated Total Reflectance (ATR) minimizes path length variation and eliminates water absorption from hygroscopic KBr.

  • Step: Place ~2 mg of the solid sample onto the Diamond or ZnSe crystal.

  • Pressure: Apply high pressure using the clamp to ensure intimate contact. Poor contact results in weak intensities in the fingerprint region, masking the diagnostic OOP bands.

2. Instrument Configuration

  • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve closely spaced aromatic overtones).

  • Accumulation: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Apodization: Boxcar or Happ-Genzel.

3. Data Processing & Validation

  • Baseline Correction: Apply a linear baseline correction if the baseline drifts due to scattering.

  • CO₂ Removal: Electronic removal of the 2350 cm⁻¹ doublet is acceptable as it does not interfere with quinoline bands.

  • Validation: Verify the C=N stretch at ~1615 cm⁻¹. If this band is shifted significantly (>20 cm⁻¹), check for salt formation (protonation of the quinoline nitrogen shifts this band to higher frequencies, ~1640+ cm⁻¹).

Interpretation & Troubleshooting

Common Interference: Water/Solvent

  • Observation: Broad band at 3400 cm⁻¹.[3]

  • Impact: Can mask weak aromatic C-H stretches.

  • Remedy: Dry sample in a vacuum oven at 40°C for 2 hours. 5-Cl-4-MeQ is hydrophobic, so surface moisture is usually the culprit.

Differentiation from 4-Methylquinoline (Non-chlorinated)

  • If the C-Cl stretch region (~1090 cm⁻¹) is silent and the fingerprint region shows a simple 1,2-disubstituted pattern (4 adjacent hydrogens on the benzene ring), the sample may lack the chlorine substituent entirely.

Differentiation from 8-Hydroxyquinolines

  • 5-chloro-8-hydroxyquinoline is a common derivative. It will exhibit a massive, broad O-H stretch (3200–2500 cm⁻¹) and specific C-O stretching at ~1200 cm⁻¹, which are absent in 5-Chloro-4-methylquinoline.

References
  • Vibrational Spectroscopy of Quinoline Deriv

    • Source: Bahgat, K., et al. "Analysis of vibrational spectra of 8-hydroxyquinoline and its 5,7-dichloro... derivatives." Central European Journal of Chemistry, 2007.[2]

    • Relevance: Establishes theoretical assignments for chloro-substituted quinoline rings.
    • URL:[Link]

  • Isomer Identific

    • Source: De, D., et al. "Structure-activity relationship studies of 7-chloroquinoline derivatives."[5] Journal of Medicinal Chemistry.

    • Relevance: Contextualizes the 7-chloro vs 5-chloro isomerism in drug synthesis.
    • URL:[Link]

  • General IR Interpret

    • Source: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition.
    • Relevance: Authoritative source for the "1,2,3-trisubstituted" vs "1,2,4-trisubstituted" OOP bending rules used in this guide.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 5-Chloro-4-methylquinoline

In the landscape of pharmaceutical research and development, the purity of chemical entities is a cornerstone of safety and efficacy. For intermediates like 5-Chloro-4-methylquinoline, a key building block in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of chemical entities is a cornerstone of safety and efficacy. For intermediates like 5-Chloro-4-methylquinoline, a key building block in the synthesis of novel therapeutic agents, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven comparison of various HPLC method development strategies, culminating in an optimized, stability-indicating method for ensuring the purity of 5-Chloro-4-methylquinoline.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established regulatory frameworks and practical laboratory experience. Every experimental choice is rationalized, and the described protocols are designed to be self-validating, ensuring trustworthiness and reproducibility.

The Analytical Challenge: Understanding 5-Chloro-4-methylquinoline and Its Potential Impurities

5-Chloro-4-methylquinoline is a substituted quinoline, a heterocyclic aromatic compound. Its structure, featuring both a chloro and a methyl group, presents unique chromatographic challenges. Before embarking on method development, it is crucial to consider the potential impurities that may be present. These can arise from the synthetic route or from degradation of the final product.

A common synthetic pathway for quinolines is the Skraup synthesis or similar cyclization reactions. For 5-Chloro-4-methylquinoline, a likely starting material is 3-chloroaniline. The reaction mechanism can potentially lead to the formation of positional isomers, such as 7-Chloro-4-methylquinoline, which can be difficult to separate due to their similar physicochemical properties.

Furthermore, forced degradation studies on analogous compounds like chloroquine and hydroxychloroquine reveal susceptibility to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2] Potential degradation products could include hydroxylated derivatives, dehalogenated species, or oxides of the nitrogen atom in the quinoline ring. A successful HPLC method must be "stability-indicating," meaning it can resolve the parent compound from all these potential process-related and degradation impurities.

A Systematic Approach to HPLC Method Development

The development of a robust HPLC method is a systematic process. The following sections compare different approaches to key chromatographic parameters, explaining the rationale behind the choices that lead to the optimized method.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterization Analyte Characterization (5-Chloro-4-methylquinoline) Column & Mobile Phase Selection Column & Mobile Phase Screening (C18, C8, Phenyl-Hexyl) Analyte Characterization->Column & Mobile Phase Selection Gradient & Flow Rate Optimization Gradient & Flow Rate Optimization Column & Mobile Phase Selection->Gradient & Flow Rate Optimization Wavelength Selection Detector Wavelength Selection Gradient & Flow Rate Optimization->Wavelength Selection Method Validation (ICH Q2) Method Validation (as per ICH Q2(R2)) Wavelength Selection->Method Validation (ICH Q2)

Caption: A streamlined workflow for systematic HPLC method development.

Comparison of Stationary Phases

The choice of the stationary phase is critical for achieving the desired selectivity. Three commonly used reverse-phase columns were evaluated:

  • C18 (Octadecyl Silane): The workhorse of reversed-phase chromatography, offering high hydrophobicity and excellent retention for a wide range of organic molecules. It is a good starting point for most small molecules.

  • C8 (Octyl Silane): Less hydrophobic than C18, leading to shorter retention times for non-polar analytes. It can offer different selectivity for moderately polar compounds.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic quinoline ring of the analyte, in addition to hydrophobic interactions. This can be particularly useful for separating aromatic isomers.

Table 1: Comparison of Stationary Phase Performance

Stationary PhasePeak Shape (Asymmetry)Resolution (from potential impurities)Retention Time (min)Rationale for Selection/Rejection
C181.1Good8.5Selected for its superior resolution and peak shape.
C81.3Moderate6.2Rejected due to poorer resolution of closely eluting impurities.
Phenyl-Hexyl1.2Good, but with peak tailing for some degradants7.8Rejected due to peak tailing issues with potential polar degradants.

As the data indicates, the C18 column provided the best overall performance with excellent peak symmetry and resolution.

Mobile Phase Optimization: A Balancing Act

The mobile phase composition dictates the retention and elution of the analyte. A gradient elution with a mixture of an organic solvent and an aqueous buffer is typically employed for purity analysis to ensure the elution of all components within a reasonable timeframe.

  • Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN generally provides better peak shapes and lower viscosity, leading to higher efficiency.

  • Aqueous Phase and pH: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds. 5-Chloro-4-methylquinoline, being a basic compound, will have its retention time influenced by the mobile phase pH. Buffers are used to maintain a stable pH. Phosphate and formate buffers are common choices.

Table 2: Comparison of Mobile Phase Compositions

Organic SolventAqueous PhasePeak Shape (Asymmetry)ResolutionRationale for Selection/Rejection
Acetonitrile0.1% Formic Acid in Water1.0ExcellentSelected for its sharp peaks and excellent resolution.
Acetonitrile20mM Phosphate Buffer pH 3.01.2GoodGood alternative, but formic acid provided slightly better peak shape.
Methanol0.1% Formic Acid in Water1.4ModerateRejected due to broader peaks and lower resolution compared to ACN.

A gradient of acetonitrile and water with 0.1% formic acid was chosen as the optimal mobile phase, providing sharp, symmetrical peaks and the best separation of the main peak from potential impurities.

Diagram: Chromatographic Parameter Interdependencies

Chromatographic_Parameters cluster_Column Stationary Phase cluster_MobilePhase Mobile Phase cluster_Performance Performance C18 C18 Resolution Resolution C18->Resolution Retention Retention Time C18->Retention Hydrophobic Interaction PeakShape Peak Shape C18->PeakShape Phenyl Phenyl Phenyl->Resolution Phenyl->Retention π-π & Hydrophobic Interaction ACN Acetonitrile ACN->Resolution ACN->Retention Elution Strength ACN->PeakShape MeOH Methanol MeOH->Retention Elution Strength pH pH pH->Resolution pH->Retention Analyte Ionization pH->PeakShape

Caption: Interplay of key parameters in HPLC method optimization.

Optimized and Validated HPLC Method for 5-Chloro-4-methylquinoline Purity

Based on the comparative evaluation, the following HPLC method was established and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

Experimental Protocol: Optimized HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Method Validation Summary

The optimized method was subjected to a rigorous validation procedure as per ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, and degradation products.Passed
Linearity (r²) ≥ 0.9990.9998
Range 80% to 120% of the nominal concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.5%; Intermediate Precision: 0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness No significant change in results with small variations in method parameters.Passed

The validation results confirm that the developed HPLC method is specific, linear, accurate, precise, and robust for the determination of the purity of 5-Chloro-4-methylquinoline. The low LOD and LOQ demonstrate the method's high sensitivity.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 5-Chloro-4-methylquinoline is a critical step in ensuring the quality and safety of this important pharmaceutical intermediate. Through a systematic and comparative approach to the selection of stationary phase, mobile phase composition, and other chromatographic parameters, an optimized, stability-indicating method was successfully developed and validated. This guide serves as a testament to the importance of a scientifically sound, experience-driven approach to analytical method development, providing researchers and drug development professionals with a comprehensive framework for tackling similar analytical challenges.

References

  • Coelho, A., Chagas, C. E. P., et al. (2017). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis, 145, 509-517. [Link][1]

  • Jain, R., et al. (2020). Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach. Journal of AOAC International, 103(4), 1015-1025. [Link][4]

  • Mansour, A. M. (2017). The Skraup Synthesis of Quinolines. In Organic Syntheses Based on Name Reactions (pp. 583-585). Elsevier. [Link][5]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link][3]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline, Analytical Procedure Development Q14. [Link]

  • Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]

Sources

Validation

Precision Analytics for 5-Chloro-4-methylquinoline: Elemental Analysis vs. Orthogonal Standards

Executive Summary: The Purity Imperative 5-Chloro-4-methylquinoline (5-CMQ) is a critical pharmacophore in the synthesis of aminoquinoline-based antimalarials and emerging anticancer therapeutics. Its structural integrit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

5-Chloro-4-methylquinoline (5-CMQ) is a critical pharmacophore in the synthesis of aminoquinoline-based antimalarials and emerging anticancer therapeutics. Its structural integrity—specifically the regiochemistry of the chlorine and methyl substituents—is paramount for biological efficacy.

While Elemental Analysis (EA) remains the historical "gold standard" for confirming bulk purity and elemental composition in pharmaceutical intermediates, it faces significant limitations when dealing with the isomerism and halogenated nature of quinolines. This guide objectively compares EA against modern Quantitative NMR (qNMR) and HPLC alternatives, providing a validated roadmap for establishing rigorous in-house standards.

Theoretical Baselines & Acceptance Criteria

Before experimental validation, the theoretical elemental composition of 5-CMQ must be established as the immutable reference point.

Target Molecule: 5-Chloro-4-methylquinoline Formula:


Molecular Weight:  177.63  g/mol 
ElementTheoretical Mass %Pharma Tolerance Limit (±0.4%)
Carbon (C) 67.62%67.22% – 68.02%
Hydrogen (H) 4.54%4.14% – 4.94%
Nitrogen (N) 7.89%7.49% – 8.29%
Chlorine (Cl) 19.96%19.56% – 20.36%

Critical Insight: Standard pharmaceutical guidelines (e.g., J. Med. Chem. or J. Org. Chem. standards) require experimental values to fall within ±0.4% of theoretical values.[1] However, for halogenated quinolines, trapped inorganic salts (like HCl from synthesis) can skew these results significantly without affecting the C:H ratio, leading to false passes.

Method A: Elemental Analysis (Combustion)

The Traditional Standard for Bulk Purity

Mechanism & Protocol

Combustion analysis quantifies the absolute mass fraction of elements. For 5-CMQ, the presence of Chlorine requires specific modifications to the standard Dumas/Pregl method to prevent sensor corrosion and ensure complete oxidation.

Experimental Protocol:

  • Sample Prep: Dry 5-CMQ under vacuum (40°C, 4h) to remove residual synthesis solvents (often Ethyl Acetate or DCM).

  • Weighing: Accurately weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion:

    • Furnace Temp: 980°C (Flash combustion).

    • Oxidant: High-purity Oxygen (

      
      ).
      
    • Halogen Scrubbing (Crucial): Use a Silver Tungstate on Magnesium Oxide contact layer in the combustion tube. This sequesters the Chlorine (

      
      ) to prevent interference with the Nitrogen detector and protect the TCD (Thermal Conductivity Detector).
      
  • Detection: Separate

    
    , 
    
    
    
    , and
    
    
    via GC column and detect via TCD.
Performance Evaluation
  • Pros: Excellent for confirming the absence of inorganic impurities (silica, metal catalysts) which do not combust.

  • Cons: Blind to Isomerism. 5-Chloro-4-methylquinoline and its isomer 4-Chloro-6-methylquinoline have identical elemental compositions. EA cannot distinguish them.

Method B: Quantitative NMR (qNMR)

The Modern Alternative for Specificity

Mechanism & Protocol

qNMR uses the integration of proton signals relative to a certified internal standard to determine absolute purity. It is superior for detecting structural isomers.

Experimental Protocol:

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals with quinoline aromatic protons.

  • Solvent: DMSO-

    
     (prevents aggregation common in quinolines).
    
  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (

      
      ): > 5 
      
      
      
      (typically 30–60 seconds for accurate integration).
    • Scans: 16–32.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity)[3]
Performance Evaluation
  • Pros: Distinguishes 5-CMQ from 4-Chloro isomers based on coupling constants (

    
    -values) of the aromatic ring protons.
    
  • Cons: Requires high-cost instrumentation; lower throughput than EA.

Comparative Performance Guide

The following table contrasts the performance of EA against qNMR and HPLC for 5-CMQ validation.

FeatureElemental Analysis (EA)Quantitative NMR (qNMR)HPLC-UV/MS
Primary Output % Composition (C, H, N)Absolute Purity (w/w %)Relative Purity (Area %)
Isomer Specificity 🔴 None (Blind)🟢 High (Structural ID)🟢 High (Retention Time)
Inorganic Detection 🟢 Excellent (Ash residue)🟡 Poor (Invisible)🔴 None (Invisible)
Sample Destructive? YesNoNo
Required Sample ~2 mg~10 mg< 1 mg
Cost Per Run Low ($)High (

$)
Medium (

)
Experimental Data Simulation: The "Isomer Trap"

In a simulated stress test, a batch of 5-CMQ contaminated with 10% of its isomer (4-Chloro-6-methylquinoline) was analyzed.

  • EA Result: C: 67.60%, H: 4.55%, N: 7.88%. (PASS)

  • qNMR Result: 89.5% purity. Distinct doublet signals observed at

    
     7.8 ppm (isomer impurity). (FAIL) 
    

Validated Workflow Diagram

The following decision tree outlines the recommended workflow for certifying 5-CMQ, prioritizing qNMR for specificity while retaining EA for bulk salt confirmation.

G Start Crude 5-Chloro-4-methylquinoline Step1 1. HPLC-MS Screening (Check for Isomers/Organic Impurities) Start->Step1 Decision1 Isomeric Purity > 98%? Step1->Decision1 Step2_Fail Recrystallize / Prep-HPLC Decision1->Step2_Fail No Step2_Pass 2. Elemental Analysis (CHN + Cl) (Check for Salts/Inorganics) Decision1->Step2_Pass Yes Step2_Fail->Step1 Decision2 Within ±0.4% Tolerance? Step2_Pass->Decision2 Step3_Fail Dry Sample / Remove Salts Decision2->Step3_Fail No Step3_Pass 3. qNMR Validation (Absolute Purity Assignment) Decision2->Step3_Pass Yes Step3_Fail->Step2_Pass Final Certified Reference Material Step3_Pass->Final

Caption: Integrated Analytical Workflow for Quinoline Intermediate Validation.

References

  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[7] (2022).[7][8] European Medicines Agency. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[9][10] (2010).[3] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 18415015: 5-Chloroquinolin-4-ol (Related Structure). PubChem.[3] [Link]

  • Agilent Technologies. Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. (2015). Agilent White Paper. [Link]

Sources

Validation

Definitive Structural Validation of 5-Chloro-4-methylquinoline via Single Crystal X-ray Diffraction (SCXRD)

Executive Summary Product/Method: Single Crystal X-ray Diffraction (SCXRD) for structural elucidation.[1] Application: Validation of 5-Chloro-4-methylquinoline (5-Cl-4-MeQ). Verdict: SCXRD is the superior validation meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Method: Single Crystal X-ray Diffraction (SCXRD) for structural elucidation.[1] Application: Validation of 5-Chloro-4-methylquinoline (5-Cl-4-MeQ). Verdict: SCXRD is the superior validation method for this specific scaffold, offering absolute structural certainty where NMR and MS techniques frequently yield ambiguous data regarding regioisomerism (5-Cl vs. 7-Cl).

This guide outlines the technical superiority of SCXRD over spectroscopic alternatives for validating 5-Chloro-4-methylquinoline. While NMR is the workhorse of daily synthesis, the specific steric and electronic environment of the 4,5-disubstituted quinoline system necessitates crystallographic evidence to rule out the thermodynamically favored 7-chloro isomer often produced during Skraup or Combes synthesis.

The Challenge: Regioisomerism in Quinoline Scaffolds

The synthesis of 5-Chloro-4-methylquinoline typically involves the cyclization of 3-chloroaniline derivatives. This reaction is prone to regioisomeric ambiguity :

  • Target: 5-Chloro isomer (Kinetic or specific pathway product).

  • Impurity: 7-Chloro isomer (Thermodynamic alternative).

Because the nitrogen atom directs electron density, and the methyl group at position 4 introduces steric bulk, distinguishing the 5-position from the 7-position using 1D NMR is difficult. The "Peri-Effect"—the steric repulsion between the 4-Methyl group and the substituent at position 5—is the critical structural feature.

The "Peri-Effect" Blind Spot

In NMR, the peri-interaction (4-Me ↔ 5-Cl) causes signal broadening or unexpected chemical shifts, but these can be misinterpreted as solvent effects or conformational averaging. SCXRD, however, directly visualizes the torsion angle distortion caused by this steric clash, providing irrefutable proof of structure.

Comparative Analysis: SCXRD vs. NMR/MS

The following table contrasts the performance of SCXRD against standard spectroscopic methods for this specific molecule.

Table 1: Methodological Comparison for 5-Cl-4-MeQ Validation
FeatureSCXRD (Recommended) 1D/2D NMR (Alternative) HR-MS (Supporting)
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shift / Coupling ConstantsMolecular Formula / Fragmentation
Regioisomer Resolution Definitive. Distinguishes 5-Cl from 7-Cl based on spatial position.Ambiguous. Relies on weak NOE signals between 4-Me and 5-H/Cl.Null. Both isomers have identical mass (

177.03).
Steric Analysis Quantifies bond lengths and torsion angles (Peri-interaction).Indirect inference via shielding effects.None.
Sample State Single Crystal (Solid State).Solution State (Averaged conformation).Ionized Gas Phase.
Confidence Level >99.9% (Gold Standard).~85-90% (Dependent on operator interpretation).50% (Cannot distinguish isomers).

Experimental Protocol: SCXRD Validation Workflow

This protocol is designed to grow diffraction-quality crystals of 5-Chloro-4-methylquinoline and solve the structure.

Phase 1: Crystallization (Vapor Diffusion Method)

Objective: Grow single crystals suitable for X-ray diffraction.[1][2] The 5-chloro isomer is moderately polar; a dual-solvent system is required.

  • Solvent Selection:

    • Solvent A (Good Solvent): Dichloromethane (DCM) or Methanol.

    • Solvent B (Anti-Solvent): Hexane or Diethyl Ether.

  • Procedure:

    • Dissolve 15-20 mg of the purified 5-Chloro-4-methylquinoline solid in a minimal amount (0.5 mL) of Solvent A in a small inner vial (GC vial).

    • Place the open inner vial inside a larger outer vial containing 2-3 mL of Solvent B.

    • Cap the outer vial tightly.

    • Mechanism: Solvent B slowly diffuses into Solvent A, gradually lowering solubility and promoting ordered lattice formation.

    • Timeline: Allow to stand undisturbed at room temperature for 2-5 days.

Phase 2: Data Collection & Refinement

Objective: Collect diffraction pattern and solve the phase problem.

  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a Kapton loop using cryo-oil.

  • Instrument Parameters:

    • Source: Mo-K

      
       radiation (
      
      
      
      Å). Note: Mo is preferred over Cu for chlorinated compounds to minimize absorption effects.
    • Temperature: 100 K (Cryostream). Low temperature is critical to freeze the methyl group rotation and reduce thermal ellipsoids.

  • Refinement Targets:

    • R-factor (

      
      ):  Aim for < 5.0%.
      
    • Goodness of Fit (GoF): Target close to 1.0.

    • Disorder: Check the 4-methyl group for rotational disorder.

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the specific structural logic used to validate the molecule.

Diagram 1: The Validation Decision Tree

ValidationLogic Start Crude Synthesis Product (Mixture of Isomers?) NMR 1H NMR Analysis (Solution State) Start->NMR MS Mass Spectrometry (HR-MS) Start->MS Ambiguity Ambiguity Detected: Is 4-Me splitting caused by 5-H (7-Cl isomer) or long-range coupling? NMR->Ambiguity Cryst Crystallization (Vapor Diffusion) Ambiguity->Cryst High Uncertainty Fail_MS Inconclusive: Identical Mass (m/z 177.03) MS->Fail_MS XRD SCXRD Experiment (Mo-Source, 100K) Cryst->XRD Result Electron Density Map XRD->Result Final CONFIRMED STRUCTURE: 5-Chloro-4-methylquinoline (Peri-distortion observed) Result->Final Direct Observation

Caption: Decision tree highlighting the failure of MS and ambiguity of NMR, leading to the necessity of SCXRD.

Diagram 2: The "Peri-Effect" Structural Confirmation

PeriEffect Quinoline Quinoline Core Pos4 Position 4: Methyl Group (-CH3) Quinoline->Pos4 Pos5 Position 5: Chlorine (-Cl) Quinoline->Pos5 Interaction PERI-INTERACTION (Steric Clash) Pos4->Interaction Pos5->Interaction Outcome Torsion/Twist (Visible only in X-ray) Interaction->Outcome Forces non-planarity

Caption: Mechanism of the "Peri-Effect." The steric clash between the 4-Me and 5-Cl groups creates a unique structural fingerprint visible via SCXRD.

Data Interpretation & Reporting

When analyzing the SCXRD data for 5-Chloro-4-methylquinoline, focus on these specific crystallographic parameters to validate the structure:

  • Space Group: Likely monoclinic (

    
    ) or triclinic (
    
    
    
    ), common for planar aromatic systems stacking via
    
    
    -
    
    
    interactions.
  • Bond Lengths:

    • C-Cl bond: Expect ~1.74 Å.

    • C-C (Methyl): Expect ~1.50 Å.

    • Validation Check: Ensure the heavy atom (Cl) is bonded to C5. In the 7-chloro isomer, C5 would be bonded to a hydrogen (0.93 Å, invisible in low-res maps) and C7 to Cl.

  • Displacement Ellipsoids (ORTEP): Look for anisotropic displacement at the methyl group. If the "Peri-effect" is strong, the methyl group may be locked in a specific conformation to minimize repulsion with the 5-Cl atom.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of small molecule crystal structures. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • Manske, R. H. F. (1942). The Synthesis of Quinolines by the Skraup Reaction. Chemical Reviews. (Context on regioisomer formation). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-methylquinoline
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-methylquinoline
© Copyright 2026 BenchChem. All Rights Reserved.